molecular formula C27H44O2 B7805457 Calcifediol monohydrate

Calcifediol monohydrate

Cat. No.: B7805457
M. Wt: 400.6 g/mol
InChI Key: JWUBBDSIWDLEOM-LCDSLSDMSA-N
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Description

Calcifediol is an orally available synthetic form of the calcitriol prohormone calcifediol (25-hydroxyvitamin D), which can be used for vitamin D supplementation, and with potential immunomodulating activity. Upon oral administration, calcifediol is taken up by the body and converted, in the kidneys, to the active form calcitriol (1,25-dihydroxyvitamin D or 1,25(OH)2D). This form increases and normalizes vitamin D plasma levels, which, in turn, regulates calcium plasma levels, and normalizes elevated parathyroid hormone (PTH) levels by suppressing both PTH synthesis, and secretion. Vitamin D modulates and enhances the innate and adaptive immune responses. This may improve unregulated inflammation and prevents the production of pro-inflammatory cytokines. Specifically, vitamin D binds to its receptor vitamin D receptor (VDR) which is widely expressed on immune cells and epithelial cells. This stimulates neutrophils, macrophages, and natural killer (NK) cells, and activates epithelial cells to produce antimicrobial peptides (AMPs). In addition, upon infection, vitamin D promotes the migration of myeloid dendritic cells (mDCs) to lymphoid organs where they activate B- and T-lymphocytes.
The major circulating metabolite of VITAMIN D3. It is produced in the LIVER and is the best indicator of the body's vitamin D stores. It is effective in the treatment of RICKETS and OSTEOMALACIA, both in azotemic and non-azotemic patients. Calcifediol also has mineralizing properties.

Properties

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25?,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUBBDSIWDLEOM-LCDSLSDMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19356-17-3
Record name Calcifediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.067
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Metabolic Conversion of Calcifediol Monohydrate to 1,25-Dihydroxyvitamin D3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the metabolic activation of Calcifediol monohydrate (25-hydroxyvitamin D3 monohydrate) into its bioactive hormonal form, 1,25-dihydroxyvitamin D3 (Calcitriol). Designed for drug development professionals and researchers, this document moves beyond basic biochemistry to explore the kinetic constraints, regulatory feedback loops, and pharmacological implications of this conversion. Special emphasis is placed on the distinction between immediate-release and extended-release pharmacokinetics, a critical factor in therapeutic efficacy for Secondary Hyperparathyroidism (SHPT) in Chronic Kidney Disease (CKD).

Molecular & Structural Basis

The Solute vs. The Solid State

It is imperative to distinguish between the pharmaceutical ingredient and the metabolic substrate.

  • This compound (C

    
    H
    
    
    
    O
    
    
    
    
    H
    
    
    O):
    The crystalline solid form used in drug formulations (e.g., Rayaldee). The water molecule in the crystal lattice confers stability but does not participate in the metabolic reaction.
  • Calcifediol (25(OH)D

    
    ):  Upon dissolution in the gastrointestinal tract and absorption into the bloodstream, the monohydrate yields free Calcifediol. This lipophilic solute binds to Vitamin D Binding Protein (DBP) and serves as the actual substrate for enzymatic hydroxylation.[1]
    

Key Insight: The metabolic fate of the monohydrate form is identical to that of anhydrous calcifediol once in systemic circulation. However, the rate of dissolution and subsequent absorption (PK profile) dictates the downstream activation efficiency, as discussed in Section 4.

The Enzymatic Core: CYP27B1

The conversion of 25(OH)D


 to 1,25(OH)

D

is a stereospecific hydroxylation at the C1-

position, catalyzed by 25-hydroxyvitamin D-1-

-hydroxylase
(CYP27B1).[2][3]
Reaction Mechanism
  • Enzyme: CYP27B1 (Mitochondrial P450).

  • Location: Primarily Proximal Convoluted Tubule (PCT) of the kidney; also expressed in extra-renal tissues (e.g., macrophages, keratinocytes) for autocrine signaling.

  • Electron Transport Chain: Requires Adrenodoxin (Ferredoxin) and Adrenodoxin Reductase to transfer electrons from NADPH to the heme iron of CYP27B1.

Kinetic Parameters (Human CYP27B1)

The efficiency of this conversion is governed by the enzyme's affinity for the substrate.

ParameterValue (Approx.)Biological Significance

(25(OH)D

)

Indicates moderate affinity; requires adequate substrate concentration for efficient conversion.


pmol/min/mg
Rate-limiting step in active hormone synthesis.
Substrate Specificity 24,25(OH)

D

> 25(OH)D

The enzyme actually has higher catalytic efficiency (

) for 24,25(OH)

D

, suggesting a competitive interplay if catabolic pathways are active.
Metabolic Pathway Diagram

The following diagram illustrates the conversion pathway and the competing catabolic route via CYP24A1.

VitaminD_Metabolism cluster_inputs cluster_enzymes cluster_outputs Calcifediol Calcifediol (25(OH)D3) CYP27B1 CYP27B1 (1-alpha-hydroxylase) Calcifediol->CYP27B1 Activation CYP24A1 CYP24A1 (24-hydroxylase) Calcifediol->CYP24A1 Catabolism Calcitriol Calcitriol (1,25(OH)2D3) [ACTIVE] CYP27B1->Calcitriol Secalciferol 24,25(OH)2D3 [INACTIVE] CYP24A1->Secalciferol CalcitroicAcid Calcitroic Acid (Excretion) CYP24A1->CalcitroicAcid Calcitriol->CYP24A1 Self-Induced Catabolism

Figure 1: The bifurcation of Calcifediol metabolism. CYP27B1 activates the substrate, while CYP24A1 acts as a catabolic sink, a pathway often upregulated by "surges" in substrate concentration.

Regulatory Networks

The production of 1,25(OH)


D

is tightly controlled to prevent hypercalcemia.
The Control Triad
  • Parathyroid Hormone (PTH): The primary stimulator . Low serum calcium triggers PTH release, which upregulates CYP27B1 transcription in the kidney.

  • Fibroblast Growth Factor 23 (FGF23): The primary inhibitor . Produced by osteocytes in response to high phosphate/calcitriol, it suppresses CYP27B1 and induces CYP24A1.

  • 1,25(OH)

    
    D
    
    
    
    (Feedback):
    Product inhibition. It downregulates its own synthesis (CYP27B1) and upregulates its own destruction (CYP24A1).

Regulation_Loop PTH PTH (Parathyroid Hormone) CYP27B1 CYP27B1 (Kidney) PTH->CYP27B1 Stimulates (+) FGF23 FGF23 (Bone) FGF23->CYP27B1 Inhibits (-) Calcitriol 1,25(OH)2D3 (Serum) CYP27B1->Calcitriol Calcitriol->PTH Inhibits (-) Calcitriol->FGF23 Stimulates (+) Calcium Serum Calcium Calcitriol->Calcium Increases Calcium->PTH Inhibits (-)

Figure 2: The endocrine feedback loop. Note how Calcitriol suppresses its own stimulator (PTH) and activates its own inhibitor (FGF23).

Pharmacokinetics & Formulation Science

The "Surge" Problem (IR vs. ER)

A critical finding in the development of this compound therapies (e.g., Rayaldee) is the impact of PK profiles on enzyme regulation.

  • Immediate Release (IR): Rapid absorption causes a spike in serum 25(OH)D

    
    . This surge triggers a massive induction of CYP24A1  (the catabolic enzyme) and downregulates CYP27B1 via FGF23.
    
    • Result: Rapid clearance of the drug and minimal sustained suppression of PTH.

  • Extended Release (ER): The monohydrate is formulated to release slowly. Serum 25(OH)D

    
     rises gradually, avoiding the "trigger threshold" for massive CYP24A1 induction.
    
    • Result: Sustained delivery of substrate to CYP27B1, leading to steady 1,25(OH)

      
      D
      
      
      
      levels and effective PTH suppression in CKD.

Experimental Methodologies

To validate metabolic conversion or drug efficacy, the following protocols are recommended.

Protocol A: In Vitro CYP27B1 Kinetic Assay

Objective: Determine


 and 

of Calcifediol conversion using isolated mitochondria or recombinant enzyme.
  • Preparation:

    • Isolate mitochondria from porcine kidney cortex or use recombinant human CYP27B1 expressed in E. coli (co-expressed with Adrenodoxin/Reductase).

    • Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.25 M sucrose.

  • Reaction Mix (500

    
    L): 
    
    • Protein: 0.5 mg mitochondrial protein (or 5 pmol recombinant CYP27B1).

    • Substrate: Calcifediol (dissolved in ethanol, final conc <1%) at varying concentrations (0.5 – 50

      
      M).
      
    • Regeneration System: 5 mM Isocitrate + 0.5 U Isocitrate Dehydrogenase (to generate NADPH).

    • Cofactor: 1 mM NADPH (initiate reaction with this).

  • Incubation:

    • Incubate at 37°C for 10–20 minutes (ensure linearity).

    • Stop reaction with 2 mL acetonitrile/methanol (1:1).

  • Extraction:

    • Add internal standard (d

      
      -1,25(OH)
      
      
      
      D
      
      
      ).
    • Vortex and centrifuge (3000g, 10 min). Collect supernatant.

    • Solid Phase Extraction (SPE) using C18 cartridges to remove salts/proteins.

Protocol B: LC-MS/MS Quantification (PTAD Derivatization)

Objective: Quantify trace levels of 1,25(OH)


D

(pg/mL range) produced in assays or plasma.

Why Derivatization? 1,25(OH)


D

has poor ionization efficiency. PTAD (4-phenyl-1,2,4-triazole-3,5-dione) reacts with the s-cis-diene moiety, increasing ionization by ~100-fold.
  • Sample Cleanup:

    • Use Immunoaffinity Extraction (IAE) columns specific for 1,25(OH)

      
      D
      
      
      
      (superior to standard SPE for removing lipid interferences).[4]
  • Derivatization:

    • Evaporate eluate to dryness under nitrogen.[5]

    • Reconstitute in 50

      
      L acetonitrile.
      
    • Add 50

      
      L PTAD solution (0.2 mg/mL in acetonitrile).
      
    • Incubate at Room Temp for 1 hour (protect from light).

    • Quench with 50

      
      L water.[4]
      
  • LC-MS/MS Conditions:

    • Column: C18 Reverse Phase (e.g., Kinetex 2.6

      
      m).
      
    • Mobile Phase: Gradient of Water/Methanol with 0.1% Formic Acid + 1 mM Methylamine (Methylamine forms a stable adduct with the PTAD derivative).

    • Transitions (MRM):

      • Analyte:

        
         623.4 
        
        
        
        314.1 (Methylamine adduct).
      • Internal Standard:

        
         629.4 
        
        
        
        314.1.
  • Analysis:

    • Calculate concentration using the internal standard ratio.

    • LLOQ: Method should achieve <5 pg/mL sensitivity.

References

  • Mechanism of Calcifediol: Calcifediol: Mechanisms of Action. MDPI.

  • CYP27B1 Kinetics: Enzymatic studies on the key enzymes of vitamin D metabolism; 1 alpha-hydroxylase (CYP27B1) and 24-hydroxylase (CYP24). PubMed.[6][7][8]

  • Extended Release Pharmacokinetics: Extended-release calcifediol in stage 3–4 chronic kidney disease: a new therapy for the treatment of secondary hyperparathyroidism. NIH.

  • LC-MS/MS Methodology: A Sensitive and Cost-Effective LC–MS-MS Method for Determination of 1α,25-Dihydroxyvitamin D3 in Human Plasma. LCGC International.

  • Regulation by FGF23/PTH: Regulation of 25-hydroxyvitamin D-1-hydroxylase and 24-hydroxylase in keratinocytes by PTH and FGF23. PubMed.[6][7][8]

Sources

Pharmacokinetics of Oral Calcifediol Monohydrate Absorption

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

This technical guide analyzes the pharmacokinetic (PK) distinctiveness of oral calcifediol monohydrate (25-hydroxyvitamin D3), specifically contrasting its absorption mechanics with cholecalciferol (Vitamin D3). Unlike cholecalciferol, which relies on lymphatic transport and hepatic hydroxylation, calcifediol utilizes a portal venous absorption pathway , resulting in rapid bioavailability and a linear dose-response profile.

This distinction is critical for therapeutic strategies in Chronic Kidney Disease (CKD) and malabsorption syndromes. By bypassing the hepatic 25-hydroxylation bottleneck and avoiding sequestration in adipose tissue, this compound offers a predictable therapeutic index that extended-release (ER) formulations leverage to suppress secondary hyperparathyroidism (SHPT) without inducing CYP24A1-mediated catabolism.

Physicochemical Profile

This compound is the crystalline form of 25-hydroxyvitamin D3, selected for pharmaceutical stability. Its physicochemical properties dictate its dissolution kinetics and subsequent intestinal uptake.

  • Chemical Name: (5Z,7E)-9,10-secocholesta-5,7,10(19)-triene-3β,25-diol monohydrate

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~418.65 g/mol

  • Solubility: Practically insoluble in water; freely soluble in ethanol (>100 mg/mL); soluble in fatty oils.

  • Lipophilicity (LogP): Lower than cholecalciferol, rendering it more hydrophilic. This hydrophilicity is the fundamental driver of its unique absorption pathway.

Mechanism of Absorption: The Portal Vein Advantage

The defining pharmacokinetic feature of calcifediol is its route of entry into systemic circulation.

Comparative Transport Mechanisms
  • Cholecalciferol (Vitamin D3): Highly lipophilic. Requires incorporation into mixed micelles, uptake by enterocytes, packaging into chylomicrons, and transport via the lymphatic system to the thoracic duct. This route subjects the molecule to sequestration in adipose tissue and requires subsequent hepatic 25-hydroxylation (via CYP2R1) to become active.

  • Calcifediol (25(OH)D3): Due to the 25-hydroxyl group, it is sufficiently hydrophilic to bypass chylomicron packaging. It is absorbed by enterocytes and transported directly into the portal venous circulation .

Biological Implications[1][2]
  • Hepatic Bypass: While it travels to the liver via the portal vein, it does not require hepatic 25-hydroxylation to become the circulating prohormone.

  • Adipose Avoidance: Portal transport minimizes "dilution" into body fat stores, a common issue with cholecalciferol in obese patients.

  • Bioavailability: Intestinal absorption efficiency is ~93% for calcifediol versus ~79% for cholecalciferol.[1]

Visualization: Absorption Pathways

AbsorptionPathways cluster_Enterocyte Enterocyte Ingestion Oral Ingestion Stomach Gastric Emptying Ingestion->Stomach Intestine Small Intestine (Lumen) Stomach->Intestine Micelle Mixed Micelle Intestine->Micelle D3 & Calcifediol Chylomicron Chylomicron Packaging Micelle->Chylomicron Cholecalciferol (D3) DirectTransport Direct Diffusion to Basolateral Side Micelle->DirectTransport Calcifediol Lymphatics Lymphatic System (Thoracic Duct) Chylomicron->Lymphatics PortalVein Portal Vein DirectTransport->PortalVein Systemic Systemic Circulation (25(OH)D bound to DBP) PortalVein->Systemic Rapid Bioavailability Lymphatics->Systemic Slow Release Liver Liver (25-Hydroxylation) Systemic->Liver Required Activation Adipose Adipose Tissue (Sequestration) Systemic->Adipose High Affinity (D3)

Figure 1: Differential absorption pathways. Red path indicates Cholecalciferol (Lymphatic); Green path indicates Calcifediol (Portal Venous).

Pharmacokinetic Parameters & Data

The absorption mechanism translates into distinct quantitative PK parameters. Calcifediol exhibits a linear dose-response curve, unlike the sigmoid response of cholecalciferol, making it highly predictable.

Comparative PK Profile
ParameterCholecalciferol (Vitamin D3)This compoundClinical Impact
Absorption Route Lymphatic (Chylomicrons)Portal VeinCalcifediol is faster and less dependent on fat digestion.
Bioavailability ~79% (highly variable)~93% (consistent)Calcifediol is effective in malabsorption syndromes.

12–24 hours2–6 hours (Immediate Release)Rapid correction of deficiency with Calcifediol.
Potency 1x (Baseline)3.2x (vs D3)Lower mass required for equivalent serum elevation.
Half-life ~2 months (stored in fat)~15–25 daysFaster washout; easier to titrate.
Sequestration High (Adipose tissue)Low (Hydrophilic)Calcifediol is effective in obese patients.
Extended-Release (ER) Formulation (Rayaldee)

In CKD Stages 3-4, immediate-release calcifediol can cause rapid spikes in serum 25(OH)D, triggering CYP24A1 (catabolic enzyme) and FGF23.

  • ER Mechanism: Waxy matrix formulation releases calcifediol slowly over 12+ hours.

  • PK Result: Avoids the "surge" phenomenon. It raises total 25(OH)D gradually, allowing for sustained substrate delivery to extra-renal CYP27B1 without triggering negative feedback loops.

Experimental Protocols

To validate these PK parameters, rigorous analytical and clinical protocols are required.

Protocol: LC-MS/MS Quantification of Serum 25(OH)D3

This protocol ensures separation of the monohydrate's active metabolite from epimers and interferences.

Methodology:

  • Sample Prep:

    • Aliquot 100

      
      L serum.
      
    • Protein Precipitation: Add 300

      
      L Acetonitrile (containing deuterated internal standard 
      
      
      
      -25(OH)D3).
    • Vortex 30s, Centrifuge 10 min at 10,000g.

  • Extraction (Optional but recommended for sensitivity):

    • Use Supported Liquid Extraction (SLE) plates. Load supernatant, wait 5 min, elute with Ethyl Acetate.

    • Evaporate to dryness under

      
      , reconstitute in MeOH:Water (1:1).
      
  • Chromatography (LC):

    • Column: C18 Core-shell (e.g., Kinetex 2.6

      
      m, 50x2.1mm).
      
    • Mobile Phase A: 2mM Ammonium Formate in Water.

    • Mobile Phase B: 2mM Ammonium Formate in Methanol.

    • Gradient: 75% B to 98% B over 3 mins.

  • Mass Spectrometry (MS/MS):

    • Source: ESI Positive Mode.

    • Transitions:

      • 25(OH)D3:

        
         (Quantifier), 
        
        
        
        (Qualifier).
      • IS (

        
        ): 
        
        
        
        .
Protocol: Clinical PK Study Design (CKD Focus)

Objective: Assess absorption linearity and suppression of PTH.

  • Cohort: CKD Stage 3-4 patients (

    
     15-59 mL/min).
    
  • Arms:

    • Arm A: Placebo.

    • Arm B: this compound ER (30

      
       g/day ).
      
    • Arm C: Cholecalciferol (High dose, e.g., 4,000 IU/day).

  • Sampling:

    • PK Phase (Days 0-2): Samples at 0, 2, 4, 6, 8, 12, 24, 48 hours (assess

      
      , 
      
      
      
      ).
    • PD Phase (Weeks 1-12): Weekly fasting serum for Total 25(OH)D, iPTH, Ca, P, FGF23.

  • Endpoints:

    • Primary: % of patients achieving mean serum 25(OH)D

      
       30 ng/mL.[2]
      
    • Secondary: % reduction in plasma iPTH from baseline.

Visualization: LC-MS/MS Workflow

LCMS_Workflow Sample Serum Sample (100 µL) Precipitation Protein Precipitation (ACN + IS d6) Sample->Precipitation Centrifuge Centrifugation (10,000g) Precipitation->Centrifuge SLE SLE Extraction (Ethyl Acetate) Centrifuge->SLE Dry Evaporation (N2) & Reconstitution SLE->Dry LC LC Separation (C18 Column) Dry->LC MS MS/MS Detection (MRM Mode) LC->MS

Figure 2: Analytical workflow for precise quantification of 25(OH)D3 in serum.

Metabolic Regulation & Causality

Understanding the pharmacokinetics requires mapping the metabolic fate. The efficacy of calcifediol in CKD is driven by its ability to serve as a direct substrate for extra-renal CYP27B1, bypassing the renal bottleneck.

Visualization: Metabolic Pathway & Regulation

MetabolicPathway cluster_Regulation Feedback Loops D3 Vitamin D3 (Cholecalciferol) Calcifediol Calcifediol (25(OH)D3) D3->Calcifediol Hydroxylation CYP2R1 CYP2R1 (Liver) D3->CYP2R1 Calcitriol Calcitriol (1,25(OH)2D3) Calcifediol->Calcitriol Activation Inactive 24,25(OH)2D3 (Inactive) Calcifediol->Inactive Catabolism CYP27B1 CYP27B1 (Kidney/Tissues) Calcifediol->CYP27B1 CYP24A1 CYP24A1 (Catabolism) Calcifediol->CYP24A1 PTH PTH Calcitriol->PTH Suppresses PTH->CYP27B1 Stimulates FGF23 FGF23 FGF23->CYP27B1 Inhibits FGF23->CYP24A1 Stimulates

Figure 3: Vitamin D metabolic pathway highlighting the central role of Calcifediol as the direct precursor to the active hormone.

References

  • Pharmacokinetics of oral vitamin D3 and calcifediol. Bone. (2014).[3] [Link]

  • Calcifediol: Mechanisms of Action and Clinical Implications. Nutrients. (2023). [Link]

  • Extended-Release Calcifediol Normalized 1,25-Dihydroxyvitamin D and Prevented Progression of Secondary Hyperparathyroidism. Am J Nephrol. (2022). [Link]

  • Is calcifediol better than cholecalciferol for vitamin D supplementation? Osteoporosis International. (2018). [Link]

  • Use of Extended-Release Calcifediol to Treat Secondary Hyperparathyroidism in Stages 3 and 4 Chronic Kidney Disease. Am J Nephrol. (2016). [Link]

Sources

Calcifediol Monohydrate: Overcoming Adipose Sequestration via Hydrophilic Modification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The therapeutic efficacy of Vitamin D supplementation is frequently compromised in populations with high Body Mass Index (BMI) due to the "adipose trap"—the sequestration of lipophilic cholecalciferol (Vitamin D3) within lipid droplets. This guide analyzes Calcifediol Monohydrate (25(OH)D3[1] · H2O) , a modified release form of the hepatic metabolite 25-hydroxyvitamin D3. By leveraging its distinct physicochemical profile—specifically reduced lipophilicity (lower LogP)—this compound bypasses adipose sequestration, offering a predictable pharmacokinetic (PK) profile superior to cholecalciferol. This document details the mechanistic basis of this "adipose bypass," supported by self-validating experimental protocols for researchers to quantify hydrophilicity and cellular uptake.

Physicochemical Fundamentals: The Hydrophilic Advantage

The core differentiator between Cholecalciferol and Calcifediol lies in their molecular interaction with aqueous and lipid environments. While both are secosteroids, the addition of a hydroxyl group at the C-25 position fundamentally alters the partition coefficient.

Comparative Physicochemistry
PropertyCholecalciferol (Vitamin D3)This compoundImpact on Bioavailability
Formula C27H44OC27H44O2[2] · H2OMonohydrate water stabilizes crystal lattice.
LogP (Octanol/Water) ~7.5 – 9.1~5.7 – 6.0Critical: Lower LogP indicates reduced lipophilicity.
Aqueous Solubility Extremely Low (<0.05 µg/mL)Low (~5-10 µg/mL)Calcifediol is >100x more soluble in aqueous media.
Serum Carrier Chylomicrons (Lymphatic)Vitamin D Binding Protein (DBP)Calcifediol enters venous circulation directly via portal vein.
The Monohydrate Crystal Lattice

The "monohydrate" designation is not merely nomenclature; it is a pharmaceutical engineering choice. The water molecule incorporated into the crystal lattice (C27H44O2 · H2O) provides thermodynamic stability, preventing degradation (oxidation) during storage—a common failure point for amorphous calcifediol. Upon dissolution, the water dissociates, leaving the active 25(OH)D3 molecule to exert its biological effects.

Mechanism of Action: The Adipose Bypass

The clinical failure of high-dose Vitamin D3 in obese patients is driven by the Volumetric Dilution and Sequestration Model .

The Cholecalciferol Trap

Because Cholecalciferol is highly lipophilic (LogP > 7.5), it partitions preferentially into the neutral lipid core (triacylglycerols) of adipocytes.

  • Entry: Passive diffusion.

  • Storage: Irreversible sequestration in lipid droplets.

  • Release: Requires significant lipolysis (weight loss/starvation) to mobilize stored D3 back into circulation.

The Calcifediol Bypass

Calcifediol (LogP ~5.7) is sufficiently lipophilic to cross membranes but sufficiently hydrophilic to resist deep entrapment in the lipid core.

  • Direct Absorption: Unlike D3 (which requires lymphatic transport via chylomicrons), Calcifediol is absorbed via the portal vein.

  • DBP Affinity: It binds to Vitamin D Binding Protein (DBP) with high affinity (

    
    ), creating a circulating reservoir that resists passive diffusion into fat.
    
  • Result: Immediate availability for renal conversion to 1,25(OH)2D3 (Calcitriol), bypassing the hepatic hydroxylation bottleneck.

Mechanistic Pathway Visualization

AdiposeBypass cluster_input Oral Administration cluster_adipose Adipose Tissue (The Trap) cluster_circulation Systemic Circulation D3 Cholecalciferol (Lipophilic LogP ~7.5) LipidDroplet Lipid Droplet Sequestration D3->LipidDroplet High Affinity (Passive Diffusion) Calc Calcifediol Mono. (Hydrophilic LogP ~5.7) Calc->LipidDroplet Low Affinity (Transient) DBP DBP-Bound Complex (Stable Reservoir) Calc->DBP Direct Portal Absorption High Binding Affinity LipidDroplet->DBP Slow Release (Requires Lipolysis) Target Target Tissues (Renal Activation) DBP->Target Bioavailable Fraction

Figure 1: Comparative trafficking of Cholecalciferol vs. Calcifediol. Note the sequestration of D3 in lipid droplets versus the direct circulation entry of Calcifediol.

Experimental Validation Framework

To validate the "Hydrophilic Advantage" in your own pipeline, the following protocols provide self-validating systems for quantifying lipophilicity and cellular uptake.

Protocol A: Determination of LogP (Shake-Flask Method)

Objective: Quantify the hydrophilicity difference between Cholecalciferol and this compound.

Materials:

  • n-Octanol (HPLC Grade, pre-saturated with water).

  • Water (Milli-Q, pre-saturated with n-octanol).

  • Test Compounds: Cholecalciferol standard, this compound standard.

  • HPLC-UV/Vis system.

Workflow:

  • Preparation: Dissolve 1 mg of compound in 10 mL of pre-saturated n-octanol.

  • Equilibration: Add 10 mL of pre-saturated water. Vortex for 30 mins at 25°C.

  • Separation: Centrifuge at 3,000 x g for 10 mins to separate phases.

  • Quantification: Analyze both phases via HPLC (C18 column, MeOH:Water mobile phase).

  • Calculation:

    
    
    Validation Criteria: Calcifediol LogP must be < 6.0; Cholecalciferol > 7.0.
    
Protocol B: In Vitro Adipocyte Uptake Assay

Objective: Demonstrate reduced sequestration of Calcifediol in mature adipocytes compared to D3.

Cell Line: 3T3-L1 Murine Fibroblasts (differentiated to adipocytes).[3][4][5]

Step-by-Step Methodology:

  • Differentiation (Day 0-8):

    • Seed 3T3-L1 cells.[4][6] At 100% confluence (Day 0), induce with MDI Cocktail :

      • 0.5 mM IBMX (Isobutylmethylxanthine)

      • 1 µM Dexamethasone[4]

      • 10 µg/mL Insulin[4]

    • Maintain in DMEM + 10% FBS until Day 8 (visible lipid droplets).

  • Treatment (Day 9):

    • Serum starve for 4 hours.

    • Group A: Treat with 100 nM Cholecalciferol (labeled or unlabeled).

    • Group B: Treat with 100 nM this compound.

    • Incubate for 24 hours.

  • Extraction & Analysis (Day 10):

    • Wash cells 3x with ice-cold PBS (removes surface-bound drug).

    • Lyse cells in 0.1% Triton X-100.

    • Perform Lipid Extraction (Folch method: Chloroform/Methanol 2:1).

    • Quantify intracellular concentration via LC-MS/MS .

  • Normalization:

    • Normalize drug concentration to total protein content (BCA Assay) or total lipid content (Oil Red O absorbance).

Experimental Workflow Diagram

ExperimentalProtocol Start 3T3-L1 Fibroblasts (Confluent) Diff Differentiation (Days 0-8) MDI Cocktail + Insulin Start->Diff Treat Treatment (24h) 100nM D3 vs. 100nM Calcifediol Diff->Treat Wash Wash (PBS) & Lysis Remove Extracellular Drug Treat->Wash Extract Lipid Extraction (Chloroform:Methanol) Wash->Extract Analysis LC-MS/MS Quantification Normalize to Total Lipid Extract->Analysis

Figure 2: Workflow for comparative adipocyte sequestration assay using 3T3-L1 cells.

Pharmacokinetic Implications for Drug Development

For drug developers, the "hydrophilic advantage" of this compound translates to specific clinical benefits, particularly in Secondary Hyperparathyroidism (SHPT) and Chronic Kidney Disease (CKD).

  • Linearity in Obesity: Unlike D3, which shows a blunted response in obese subjects (BMI >30), Calcifediol demonstrates a linear dose-response curve regardless of adiposity.

  • Rapid Onset: Serum 25(OH)D levels rise within hours, not weeks, as the hepatic hydroxylation step is unnecessary.

  • Reduced Dosing Frequency: The extended-release formulation of the monohydrate (e.g., Rayaldee) allows for sustained serum levels without the "peaks and troughs" associated with immediate-release D3, preventing CYP24A1 upregulation (which catabolizes Vitamin D).

References

  • Jetter, A., et al. (2014). Pharmacokinetics of oral vitamin D3 and calcifediol. Bone, 59, 14-19.[7] [Link]

  • Wortsman, J., et al. (2000). Decreased bioavailability of vitamin D in obesity. American Journal of Clinical Nutrition, 72(3), 690-693. [Link]

  • Quest Diagnostics. (2023). This compound (Rayaldee) Prescribing Information.[2] [Link]

  • Zebisch, K., et al. (2012). Protocol for effective differentiation of 3T3-L1 cells to adipocytes.[3] Analytical Biochemistry, 425(1), 88-90. [Link]

  • PubChem. (2023). Calcifediol Compound Summary (CID 5280355). [Link]

Sources

The Kinetic Advantage: Calcifediol Monohydrate Extended-Release in PTH Suppression

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Endocrine Research [1]

Executive Summary

Secondary Hyperparathyroidism (SHPT) in Chronic Kidney Disease (CKD) represents a failure of feedback loops.[1] While traditional therapies focus on bolus supplementation (cholecalciferol) or direct receptor activation (calcitriol/analogs), they often trigger compensatory catabolic pathways (CYP24A1) or systemic toxicity (hypercalcemia).

This guide analyzes Extended-Release Calcifediol (ERC) —specifically utilizing the monohydrate crystal form—as a precision substrate.[1] By altering the pharmacokinetics of 25-hydroxyvitamin D3 [25(OH)D3] delivery, ERC bypasses hepatic saturation and minimizes catabolic induction, providing a steady substrate for local conversion to 1,25(OH)2D3 within the parathyroid gland. This document details the molecular mechanism, pharmacokinetic differentiation, and validated experimental protocols for assessing PTH suppression.

The Molecular Mechanism: Local Activation vs. Systemic Surge

The efficacy of calcifediol monohydrate in SHPT is not defined solely by the molecule, but by its delivery kinetics which exploit the parathyroid autocrine pathway .[1]

1.1 The "Catabolic Trap" of Immediate Release

Immediate-release (IR) calcifediol or active calcitriol causes rapid spikes in serum concentrations.[1] This surge triggers the Vitamin D Receptor (VDR) to upregulate CYP24A1 (24-hydroxylase), the enzyme responsible for catabolizing 1,25(OH)2D3 into inactive calcitroic acid. This is the "catabolic trap": the more aggressively you dose IR formulations, the more the body degrades the active hormone, limiting PTH suppression efficacy.

1.2 The ERC Bypass

ERC releases calcifediol gradually (Tmax ~12-14h vs. <4h for IR).[1] This slow rise avoids triggering the CYP24A1 surge.[1] The circulating 25(OH)D3 then diffuses into the parathyroid gland.[1] Unlike the failing kidney, the parathyroid gland retains functional CYP27B1 (1-alpha-hydroxylase).[1] It locally converts the 25(OH)D3 substrate into active 1,25(OH)2D3, which binds nuclear VDR to suppress PTH transcription.

Visualization: The Parathyroid Autocrine Pathway

The following diagram illustrates the differential impact of ERC versus Immediate Release (IR) on the parathyroid signaling network.

MOA_Pathway cluster_Parathyroid Parathyroid Gland (Intracellular) ERC ERC (this compound) Serum_25D Serum 25(OH)D3 (Steady State) ERC->Serum_25D Gradual Release IR_Drug Immediate Release / Bolus Serum_Surge Serum 25(OH)D3 (Rapid Surge) IR_Drug->Serum_Surge Rapid Absorption CYP27B1 CYP27B1 (Local Activation) Serum_25D->CYP27B1 Diffusion CYP24A1 CYP24A1 (Catabolic Enzyme) Serum_Surge->CYP24A1 Strong Induction Local_125D Intracellular 1,25(OH)2D3 CYP27B1->Local_125D Hydroxylation CYP24A1->Local_125D Degradation VDR_RXR VDR-RXR Complex Local_125D->VDR_RXR Activation PTH_Gene PTH Gene Promoter VDR_RXR->PTH_Gene Suppression

Figure 1: Mechanism of Action. ERC provides a steady substrate for local activation, while IR formulations trigger CYP24A1-mediated degradation.

Pharmacokinetic & Clinical Data Profile

The monohydrate crystal form enables the formulation stability required for extended release.[1] The clinical advantage is quantifiable in the reduction of PTH without inducing hypercalcemia (a common side effect of direct calcitriol therapy).[1]

2.1 Comparative Pharmacokinetics
ParameterImmediate Release (IR) CalcifediolExtended-Release (ERC) CalcifediolClinical Implication
Tmax 2–4 Hours12–14 HoursERC avoids "pulse" activation of catabolic enzymes.[1]
Bioavailability High (Rapid uptake)ControlledSustained delivery mimics physiological production.[1]
CYP24A1 Induction High (Surge-dependent)MinimalERC maintains higher net active vitamin D levels.[1]
Serum 25(OH)D Target Variable>30 ng/mL (often 50–80 ng/mL)Reliable correction of insufficiency in CKD 3-4.[1]
2.2 Efficacy Data (Phase 3 Pivotal Trials)

Data aggregated from pivotal trials (e.g., Sprague et al., Am J Nephrol 2016) demonstrating PTH suppression in CKD Stage 3-4 patients.

MetricPlaceboERC (30–60 µ g/day )P-Value
Mean Serum 25(OH)D Increase +1–2 ng/mL+30–50 ng/mL<0.001
Patients Achieving ≥30% PTH Reduction 7–8%33–34%<0.001
Long-term Response (52 Weeks) <10%~50%<0.001
Hypercalcemia Incidence ~2%~2%NS (Comparable safety)
Experimental Protocol: Assessing PTH Suppression

For researchers validating novel analogs or formulations, the following protocol distinguishes between systemic availability and local parathyroid suppression.

3.1 In Vitro Parathyroid Suppression Assay

Objective: Determine the potency of calcifediol in suppressing PTH mRNA in the presence/absence of CYP24A1 inhibitors.

Materials:

  • Cell Line: Bovine Parathyroid Cells (primary culture) or HEK293 transfected with CaSR/VDR (surrogate).

  • Reagents: this compound (dissolved in EtOH/DMSO), Calcitriol (positive control), Ketoconazole (CYP inhibitor - optional control).

  • Readout: qRT-PCR for PTH mRNA; ELISA for secreted PTH.

Protocol Workflow:

  • Preparation: Dissolve this compound in DMSO (stock 10mM). Note: Monohydrate form requires vigorous vortexing/sonication for initial solubility compared to oil-based standards.[1]

  • Seeding: Seed parathyroid cells in 24-well plates (10^5 cells/well). Acclimatize for 24h in low-calcium media.

  • Treatment:

    • Group A: Vehicle Control.[1]

    • Group B: Calcitriol (10 nM) - Positive Control.[1]

    • Group C: Calcifediol (100 nM).[1]

    • Group D: Calcifediol (100 nM) + CYP27B1 Inhibitor (to prove local conversion necessity).

  • Incubation: Incubate for 24–48 hours. (Suppression is genomic, requiring time for transcription downregulation).

  • Analysis: Harvest supernatant for PTH ELISA. Lyse cells for RNA extraction -> qPCR (Target: PTH gene; Housekeeping: GAPDH).[1]

Visualization: Experimental Workflow

Protocol_Flow Start Cell Seeding (Bovine Parathyroid) Treat Treatment Groups (Vehicle, Calcitriol, Calcifediol) Start->Treat Incubate Incubation (24-48h, 37°C) Treat->Incubate Split Sample Splitting Incubate->Split ELISA Supernatant: PTH Protein (ELISA) Split->ELISA PCR Cell Lysate: PTH mRNA (qPCR) Split->PCR Validation Data Validation: Is Suppression CYP27B1 dependent? PCR->Validation

Figure 2: In Vitro workflow for validating PTH transcriptional suppression.

Critical Considerations for Drug Development
  • Solubility & Formulation: this compound is lipophilic but crystalline.[1] In in vitro settings, ensure complete solubilization in DMSO/Ethanol (<0.1% final concentration) to prevent micro-precipitation which alters bioavailability.[1]

  • CYP24A1 Screening: When testing new Extended Release formulations in animal models (e.g., 5/6 nephrectomized rats), you must measure renal and parathyroid CYP24A1 mRNA.[1] A successful ER formulation will suppress PTH without significantly elevating CYP24A1 compared to bolus dosing.[1]

  • FGF23 Feedback: Monitor FGF23 levels. Potent VDR activation by calcitriol spikes FGF23, which is an independent risk factor for cardiovascular mortality in CKD.[1] ERC shows a neutral or minimal impact on FGF23 compared to active vitamin D therapies.[1][2][3][4]

References
  • Sprague, S. M., et al. (2016).[1][5] Use of Extended-Release Calcifediol to Treat Secondary Hyperparathyroidism in Stages 3 and 4 Chronic Kidney Disease.[1][2][3][4][5][6][7] American Journal of Nephrology.[1][4] Link

  • Petkovich, M., et al. (2015).[1] Modified-release oral calcifediol corrects vitamin D insufficiency with minimal CYP24A1 upregulation.[1] Journal of Steroid Biochemistry and Molecular Biology.[1] Link

  • Strugnell, S. A., et al. (2019).[1] Rationale for the Use of Extended-Release Calcifediol in Chronic Kidney Disease Patients with Secondary Hyperparathyroidism.[1][2][4] Journal of Steroid Biochemistry and Molecular Biology.[1] Link

  • Ritter, C. S., & Slatopolsky, E. (2016).[1] Phosphate Toxicity in CKD: The Killer among Us.[1] Clinical Journal of the American Society of Nephrology.[1] Link

  • Cozzolino, M., et al. (2019).[1] Vitamin D in Chronic Kidney Disease: From Physiology to Clinical Practice. Nutrients.[1][3][5][6][8][9] Link

Sources

Methodological & Application

Application Note: Solubility & Handling Protocols for Calcifediol Monohydrate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

Calcifediol monohydrate (25-hydroxyvitamin D3 monohydrate) acts as the primary circulating form of Vitamin D and a direct precursor to the active hormone calcitriol.[1][2] Unlike its anhydrous counterpart, the monohydrate form contains a water molecule within its crystal lattice, altering its molecular weight and dissolution kinetics.

This guide provides field-validated protocols for solubilizing this compound in DMSO and Ethanol. It addresses the common "under-dosing" error caused by ignoring the hydration state and establishes a self-validating workflow to ensure compound stability and experimental reproducibility.

Physicochemical Profile & The "Monohydrate Factor"

Identity & Properties
ParameterData
Compound Name This compound
Synonyms 25-Hydroxycholecalciferol monohydrate; 25(OH)D3 monohydrate
CAS Number 63283-36-3 (Monohydrate) / 19356-17-3 (Anhydrous)
Molecular Weight 418.65 g/mol (Monohydrate)
Appearance White to off-white crystalline powder
Storage (Solid) -20°C, desiccated, protected from light
The Monohydrate Correction Factor (Critical)

Many researchers erroneously use the anhydrous molecular weight (400.64 g/mol ) when calculating molarity for the monohydrate form.[1][2] This results in a 4.5% concentration error .

Correction Formula:



Solubility Data & Solvent Selection

Solubility Limits

Note: "Practical Limit" refers to a concentration that remains stable at room temperature without immediate crashing out, suitable for stock solutions.[3]

SolventPractical Limit (Stock)Theoretical Max (Saturation)Application Context
DMSO 20–50 mg/mL ~60 mg/mLPreferred for Master Stocks (frozen storage).[1][2][3] High freeze-thaw stability.[1][2]
Ethanol (Abs.) 20 mg/mL ~50 mg/mLPreferred for Working Stocks in cell culture (lower cytotoxicity than DMSO).[2]
Water/PBS <0.01 mg/mLInsolubleDo not use for stock preparation. Only for final dilution (<1% organic solvent).[1]
Solvent Selection Logic
  • Choose DMSO if you need long-term storage at -80°C. DMSO prevents ice crystal formation that damages the compound, but it is hygroscopic (absorbs water), which can degrade Calcifediol over time if not sealed well.[1][2][3]

  • Choose Ethanol if the downstream assay is sensitive to DMSO toxicity (e.g., primary neuronal cultures). Ethanol evaporates quickly; seal vials immediately.

Protocol A: Preparation of Master Stock (DMSO)

Target: 10 mM Stock Solution in DMSO.

Materials
  • This compound (CAS 63283-36-3)[1][2][3][4][5][6][7]

  • Anhydrous DMSO (≥99.9%, Cell Culture Grade)[1][2][3]

  • Amber glass vials (Silanized preferred to minimize sticking)[1][2][3]

  • Argon or Nitrogen gas source (optional but recommended)[1][2][3]

Step-by-Step Methodology
  • Equilibration: Remove the product vial from -20°C storage and let it warm to room temperature (approx. 20 mins) before opening. This prevents condensation from forming on the hygroscopic powder.

  • Weighing: Weigh 4.19 mg of this compound into a sterile amber vial.

    • Tip: Use an anti-static gun if the powder flies; static is common with dry sterols.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

    • Technique: Direct the stream of DMSO down the side of the vial to wash down any powder adhering to the glass.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Observation: The solution should be completely clear. If particles remain, sonicate in a water bath at room temperature (25°C) for 2 minutes. Avoid heating above 37°C as this promotes isomerization to pre-calcifediol.

  • QC Check: Hold the vial up to a light source. Check for "Schlieren lines" (wavy lines indicating incomplete mixing) or particulates.[1]

  • Inert Gas Overlay: Gently flow Argon or Nitrogen gas over the liquid surface for 5 seconds to displace oxygen.

  • Aliquot & Store: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -80°C .

Protocol B: Aqueous Dilution for Cell Culture

Challenge: Calcifediol is hydrophobic. Direct addition to media often causes precipitation (crashing out), visible as a milky haze.

The "Intermediate Step" Method
  • Start with your 10 mM DMSO Master Stock .

  • Prepare an Intermediate Dilution in Ethanol or DMSO (e.g., dilute 1:10 to get 1 mM).

  • Add this intermediate slowly to the culture media while vortexing the media .

  • Limit: Ensure the final organic solvent concentration is <0.5% (v/v) to avoid solvent toxicity.

    • Example: Adding 1 µL of stock to 1 mL of media = 0.1% solvent.

Visualization: Dissolution Workflow

The following diagram illustrates the decision logic for solubilization and quality control.

SolubilityWorkflow Start Start: Solid Calcifediol Monohydrate (-20°C) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Weigh Weigh Powder (Use MW 418.65) Equilibrate->Weigh SolventSelect Select Solvent Weigh->SolventSelect DMSO Anhydrous DMSO (Target: 10-50 mM) SolventSelect->DMSO Long-term Store EtOH Ethanol (Abs.) (Target: 1-10 mM) SolventSelect->EtOH Immediate Use Dissolve Vortex (30s) + Optional Sonication DMSO->Dissolve EtOH->Dissolve VisualCheck Visual QC: Clear? Dissolve->VisualCheck Cloudy Cloudy/Particulates VisualCheck->Cloudy No Clear Solution Clear VisualCheck->Clear Yes Sonicate Sonicate (2 mins, 25°C) Do NOT Heat >37°C Cloudy->Sonicate Sonicate->VisualCheck GasOverlay Argon/N2 Overlay Clear->GasOverlay Storage Store Aliquots (-80°C) GasOverlay->Storage

Caption: Logic flow for the solubilization of this compound, emphasizing the critical visual QC loop and temperature constraints.

Troubleshooting & Stability

IssueProbable CauseCorrective Action
Solution turns yellow OxidationDiscard. The compound has degraded. Ensure future stocks are purged with Argon/N2 and stored in amber vials.
Precipitate in Media "Shock" DilutionDo not add 100% DMSO stock directly to static media. Vortex the media while adding the stock dropwise.
Cytotoxicity High Solvent %Ensure final DMSO/Ethanol concentration is <0.1% for sensitive lines (e.g., primary neurons) or <0.5% for robust lines (e.g., HeLa).[2]

References

  • PubChem. (n.d.). Calcifediol | C27H44O2.[8][9] National Library of Medicine. Retrieved October 26, 2023, from [Link][1][2][3]

Sources

Application Note: High-Fidelity Solubilization and Delivery of Calcifediol Monohydrate for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026


)[1]

Abstract & Core Directive

Calcifediol (25-hydroxyvitamin D3) is the primary circulating form of Vitamin D and a critical analyte in metabolic, immunological, and osteogenic research. However, commercially available Calcifediol is frequently supplied as a monohydrate . Failure to account for the water of hydration leads to a 4.5% error in molarity , potentially skewing dose-response curves and potency assays. Furthermore, its lipophilic nature (


) necessitates specific carrier proteins (Albumin/DBP) for effective intracellular transport, as direct addition to aqueous media results in micro-precipitation and bioavailability artifacts.

This guide provides a definitive, self-validating protocol for solubilizing Calcifediol Monohydrate, conjugating it to Bovine Serum Albumin (BSA) for physiological relevance, and validating the final concentration.

Physicochemical Profile & Stoichiometry

Researchers often confuse the anhydrous and monohydrate forms. You must verify your specific lot number.[1]

PropertyCalcifediol (Anhydrous)This compound (Target)
CAS Number 19356-17-363283-36-3
Molecular Formula


Molecular Weight 400.64 g/mol 418.65 g/mol
Solubility (Ethanol) ~50 mg/mL~50 mg/mL
Solubility (DMSO) ~50 mg/mL~50 mg/mL
Solubility (Water) InsolubleInsoluble
Absorbance Max 265 nm265 nm

Critical Calculation: To prepare a 10 mM stock solution of Monohydrate :



Example: For 10 mL of 10 mM stock, weigh 41.87 mg  (not 40.06 mg).

Critical Pre-Protocol Analysis

A. The "Crash" Phenomenon

Adding a hydrophobic stock (in DMSO/Ethanol) directly to cell culture media causes the compound to "crash out" of solution, forming micro-crystals. These crystals settle on cells, causing localized toxicity and false "high uptake" data due to sedimentation rather than biological transport.

B. The Carrier Solution

In vivo, 25(OH)D3 circulates bound to Vitamin D Binding Protein (DBP) and Albumin. In vitro, BSA (Bovine Serum Albumin) is the standard surrogate.

  • Serum-Free Conditions: Essential for studying Vitamin D uptake/metabolism, as Fetal Bovine Serum (FBS) contains endogenous Vitamin D and DBP.[1]

  • Plasticware Adsorption: Free 25(OH)D3 binds rapidly to polystyrene.[1] Pre-conjugation with BSA prevents this loss.[1]

Workflow Visualization

Calcifediol_Workflow cluster_carrier Carrier Complexing (Critical) Powder Calcifediol Monohydrate (Solid) Stock Primary Stock (10-50 mM) Solvent: EtOH or DMSO Powder->Stock Dissolve & Overlay Argon QC QC Step: UV Absorbance @ 265nm Stock->QC Dilute 1:1000 in EtOH Working Working Vehicle (BSA-Conjugated) Stock->Working Dropwise Addition with Vortexing Media Final Culture Media (Serum-Free) Working->Media Dilute to Final Conc Cells Cell Treatment (Assay Readout) Media->Cells Incubation

Figure 1: Step-by-step solubilization workflow. Note the critical QC step to verify stock concentration before biological application.

Detailed Protocols

Protocol A: Preparation of Primary Stock (Organic)

Objective: Create a stable, high-concentration master stock.[1]

  • Solvent Selection:

    • Ethanol (Abs.[1][2] grade): Preferred if the assay is sensitive to DMSO. Evaporates easily.

    • DMSO (Anhydrous): Preferred for long-term frozen storage (lower volatility).[1]

  • Weighing: Weigh ~4.2 mg of this compound into a sterile amber glass vial (protect from light).

  • Dissolution: Add 1.0 mL of solvent to achieve 10 mM .

    • Note: If using DMSO, warm to 37°C for 5 minutes and sonicate briefly to ensure the crystal lattice (monohydrate) breaks down completely.

  • Storage: Overlay with inert gas (Argon or Nitrogen) to prevent oxidation.[1] Seal tightly with parafilm.[1] Store at -80°C.

Protocol B: BSA Conjugation (The "Working" Solution)

Objective: Create a water-soluble, biologically available complex (e.g., 100 µM) that can be diluted into media without precipitation.

  • Prepare Carrier Vehicle:

    • Dissolve Fatty-Acid Free BSA in PBS or serum-free media at 5% (w/v) .[1]

    • Filter sterilize (0.22 µm).[1]

  • Complexing (The Drop-wise Method):

    • Place the 5% BSA solution on a vortex mixer set to medium speed.

    • Slowly add the 10 mM Organic Stock drop-wise to the vortexing BSA.

    • Target Ratio: Do not exceed 1% v/v organic solvent in the BSA mix.

    • Example: To make 10 mL of 100 µM conjugated working solution:

      • Take 9.9 mL of 5% BSA.

      • Add 100 µL of 10 mM Calcifediol Stock while vortexing.

  • Equilibration: Cap the tube and incubate at 37°C for 30 minutes with gentle shaking. This allows the lipophilic vitamin to bind the hydrophobic pockets of albumin.

  • Final Dilution: Dilute this 100 µM BSA-conjugate into your cell culture media to reach the final assay concentration (e.g., 100 nM).

Quality Control & Validation (Self-Validating System)

Do not assume your stock is correct. Vitamin D compounds degrade upon light exposure.[1]

Method: UV Spectrophotometry

  • Blank: Pure Ethanol (or DMSO if that was your solvent).[1]

  • Sample: Dilute your 10 mM Primary Stock 1:1000 in Ethanol (Target: 10 µM).

  • Measurement: Scan 220–320 nm in a quartz cuvette.

  • Validation Criteria:

    • 
      :  Must be 265 nm ± 2 nm .[1]
      
    • Calculation: Use Beer-Lambert Law (

      
      ).[1]
      
    • Extinction Coefficient (

      
      ):  ~18,300 
      
      
      
      (approximate for D3 metabolites; verify with specific lot CoA).[1]
    • Acceptance: Calculated concentration should be within 10% of theoretical.

Biological Pathway Context

Understanding the metabolic fate of the reagent is crucial for assay timing.

VitaminD_Pathway Calcifediol Calcifediol (25(OH)D3) CYP27B1 Enzyme: CYP27B1 (1-alpha-hydroxylase) Calcifediol->CYP27B1 Intracellular Conversion Calcitriol Calcitriol (1,25(OH)2D3) Active Hormone CYP27B1->Calcitriol VDR Nuclear Receptor: VDR / RXR Calcitriol->VDR High Affinity Binding GeneExpr Gene Expression (CYP24A1, Camp, etc.) VDR->GeneExpr Transcription Activation

Figure 2: Biological activation pathway.[1] Note: If your cells lack CYP27B1, Calcifediol may show low potency unless it acts directly on VDR (which requires higher concentrations than Calcitriol).

References

  • Bikle, D. D. (2014).[1] Vitamin D metabolism, mechanism of action, and clinical applications.[3][4] Chemistry & Biology, 21(3), 319-329.[1] Link

  • Cayman Chemical. (n.d.).[1] 25-hydroxy Vitamin D3 Monohydrate Product Information. Cayman Chemical Product Data. Link[1]

  • Sigma-Aldrich. (n.d.).[1][2][5] this compound - Specification Sheet. Merck.[1] Link[1]

  • Hollis, B. W. (2008).[1] Assessment of vitamin D status and definition of a normal circulating range of 25-hydroxyvitamin D. Current Opinion in Endocrinology, Diabetes and Obesity, 15(6), 489-494. Link

  • Malmlof, K., et al. (2005). Vitamin D binding protein in cell culture: effects on the bioavailability of 25-hydroxyvitamin D3 and 1,25-dihydroxyvitamin D3.[1] Journal of Bone and Mineral Research. (Contextual citation for BSA/DBP carrier necessity).

Sources

Application Note: High-Purity Isolation of Calcifediol Monohydrate from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Calcifediol (25-hydroxyvitamin D3) is a critical prohormone used in the treatment of secondary hyperparathyroidism and vitamin D deficiency. While chemically synthesized or bio-converted calcifediol is potent, its isolation is complicated by the presence of structurally similar impurities (e.g., Vitamin D3, 24,25-dihydroxyvitamin D3) and its susceptibility to oxidative and thermal degradation. Furthermore, the monohydrate crystalline form is often preferred for its thermodynamic stability and defined bioavailability profile compared to the anhydrous or amorphous forms.

This application note details a robust, scalable protocol for isolating Calcifediol Monohydrate crystals directly from crude reaction mixtures. We utilize a controlled anti-solvent crystallization method (Acetone/Water system) that simultaneously purges lipophilic impurities and establishes the correct hydration lattice.

Chemical Context & Critical Process Parameters (CPPs)

The Challenge of Polymorphism

Calcifediol exists in multiple solid states. The monohydrate form requires the incorporation of water into the crystal lattice in a stoichiometric ratio (1:1).

  • Anhydrous MW: 400.64 g/mol

  • Monohydrate MW: 418.66 g/mol

  • Target Water Content: ~4.30% (w/w)

If the crystallization solvent is too dry (low water activity,


), the anhydrous form precipitates. If the drying process is too aggressive (high vacuum/temperature), the lattice collapses.
Impurity Profile

The isolation must reject:

  • Precursors: 7-Dehydrocholesterol or Vitamin D3 (highly lipophilic).

  • Over-oxidation products: 1,25-dihydroxyvitamin D3 or 24,25-dihydroxyvitamin D3 (more polar).

Experimental Protocol

Materials & Equipment
  • Crude Reaction Mixture: Derived from enzymatic conversion (e.g., CYP27A1/CYP2R1 systems) or photochemical synthesis.

  • Solvents: Acetone (HPLC Grade), Purified Water (Milli-Q), n-Heptane.

  • Equipment: Jacketed glass reactor with overhead stirring, rotary evaporator, vacuum drying oven (humidity controlled).

Workflow Diagram

The following logic flow illustrates the critical decision points in the isolation process.

Calcifediol_Isolation Input Crude Reaction Mixture (Calcifediol + D3 + Impurities) Step1 1. Solvent Exchange Evaporate reaction solvent Re-dissolve in n-Heptane Input->Step1 Step2 2. Silica Plug Filtration (Remove polar degradation products) Step1->Step2 Step3 3. Primary Concentration Evaporate Heptane to oil/foam Step2->Step3 Step4 4. Dissolution Dissolve in Acetone (50°C) Step3->Step4 Step5 5. Anti-Solvent Addition Add Water dropwise until cloud point Step4->Step5 Step6 6. Controlled Cooling Ramp 50°C -> 5°C over 4 hours Step5->Step6 Step7 7. Filtration & Wash Wash with cold Acetone/Water (1:1) Step6->Step7 Step8 8. Hydrate Drying Vacuum (200 mbar), 25°C Monitor KF to 4.3% Step7->Step8 Waste Filtrate Waste (Contains D3 & Lipids) Step7->Waste Output This compound (>99% Purity) Step8->Output

Figure 1: Step-by-step isolation workflow for this compound. Note the specific solvent swap from Heptane (purification) to Acetone/Water (crystallization).

Detailed Procedure
Phase 1: Pre-treatment & Resin Cleanup

Rationale: Direct crystallization from a crude reaction mix often leads to "oiling out" rather than crystal growth due to complex matrix interference.

  • Quench & Extract: If the reaction is aqueous (bioconversion), extract 3x with Ethyl Acetate . Combine organic layers and wash with brine.

  • Concentration: Evaporate the Ethyl Acetate under reduced pressure (T < 40°C) to obtain a yellow oil.

  • Lipid Removal (Optional but Recommended): Re-dissolve the oil in minimal n-Heptane . Pass through a short pad of silica gel.

    • Elute 1: 100% Heptane (Removes unreacted Vitamin D3).

    • Elute 2: 20% Ethyl Acetate in Heptane (Elutes Calcifediol).

    • Discard: Highly polar over-hydroxylated products remain on silica.

Phase 2: Reactive Crystallization (Monohydrate Formation)

Rationale: Acetone is water-miscible. By dissolving the drug in Acetone and slowly adding water, we lower the solubility of the Calcifediol while maintaining high water activity (


) to force the water molecule into the crystal lattice.
  • Dissolution: Take the semi-purified oil from Phase 1. Add Acetone (5 mL per gram of theoretical product). Heat to 50°C under nitrogen to ensure complete dissolution.

  • Nucleation (Cloud Point): While stirring at 300 RPM, slowly add Water dropwise.

    • Target Ratio: The final solvent composition should be approximately Acetone:Water (1:1 v/v) .

    • Stop water addition immediately upon observing persistent turbidity (cloud point).

  • Seeding: Add seed crystals of this compound (0.5% w/w) if available. If not, allow the turbid solution to stir for 30 mins at 45°C to induce self-nucleation.

  • Growth Phase: Resume adding the remaining calculated water volume over 60 minutes.

  • Cooling Ramp: Linearly cool the reactor from 45°C to 5°C over 4 hours (10°C/hour). Rapid cooling will trap impurities and result in amorphous solids.

  • Aging: Hold at 5°C for 2 hours to maximize yield.

Phase 3: Isolation & Drying

Rationale: This is the most common failure point. Over-drying removes the hydrate water.

  • Filtration: Filter the white slurry using a sintered glass funnel (Pore size 3).

  • Wash: Wash the cake with cold Acetone/Water (1:1) . Do not wash with pure solvent (strips hydrate) or pure water (poor impurity removal).

  • Drying: Place wet cake in a vacuum oven.

    • Pressure: 200–300 mbar (Do not use high vacuum <10 mbar).

    • Temperature: 25°C – 30°C.

    • Duration: 6–12 hours.

    • Endpoint: Stop when Karl Fischer titration reads 4.0% – 4.5% .

Analytical Validation

To confirm the successful isolation of the monohydrate form, the following specifications must be met:

Test ParameterMethodAcceptance CriteriaNotes
Appearance VisualWhite to off-white crystalline powderYellowing indicates oxidation.
Identification HPLC (RT)Matches StandardSyncronis C18 column recommended.[1]
Water Content Karl Fischer (Coulometric)4.1% – 4.5% w/w <4.0% = Dehydrated/Amorphous. >4.6% = Wet solvent.
Purity HPLC (Area %)> 99.0%Main impurity (D3) should be <0.5%.
Melting Point DSCEndotherm at ~103–105°CDistinguishes from anhydrous (often lower MP or broad).

Troubleshooting Guide

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)
  • Cause: Water was added too fast, or the temperature was too high during anti-solvent addition.

  • Solution: Re-heat the mixture until clear. Add a small amount of Acetone. Reduce the cooling rate and increase the stirring speed to promote crystal collision rather than droplet coalescence.

Issue: Low Water Content (<3.5%)
  • Cause: Over-drying or use of high vacuum.

  • Solution: Re-hydrate the crystals. Place the powder in a chamber with 60% Relative Humidity (RH) for 24 hours. The monohydrate is the stable form at ambient humidity and will reform.

Issue: High Impurity Levels (Vitamin D3 > 1%)
  • Cause: Inefficient washing or lack of intermediate silica step.

  • Solution: The crystallization solvent ratio (Acetone:Water) determines the rejection of D3. Increase the Acetone fraction slightly in the wash step, as D3 is highly soluble in Acetone but insoluble in Water.

References

  • Patent: Process for the preparation of 25-hydroxyvitamin D3. (2011).[2] US Patent Application 20110160467.

  • Solvent Systems: Continuous-Flow In-Line Solvent-Swap Crystallization of Vitamin D3. (2017).[3][4] Organic Process Research & Development.

  • Analytical Method: SPE and LC-MS/MS method for the determination of 25-Hydroxyvitamin D2 and 25-Hydroxyvitamin D3. Thermo Scientific Application Note.[1]

  • Water Determination: Water Determination by Karl Fischer Titration - Monograph. Metrohm Application Bulletin.

Sources

Advanced Stability Assessment Protocol: Calcifediol Monohydrate

Author: BenchChem Technical Support Team. Date: February 2026

Compliance: ICH Q1A(R2), Q1B | Focus: API & Solid Oral Dosage Forms

Executive Summary & Molecule Analysis

Calcifediol Monohydrate (25-hydroxyvitamin D3 monohydrate) presents a unique stability profile compared to standard small molecules. Unlike robust APIs that merely require "store at room temperature" labels, Calcifediol is a labile prohormone characterized by a conjugated triene system (sensitive to oxidation/light) and a specific crystal lattice water requirement (monohydrate).

This guide moves beyond generic ICH checklists. It provides a self-validating protocol designed to detect the specific degradation modes of Calcifediol: reversible thermal isomerization (to Pre-calcifediol) and irreversible oxidative fragmentation .

The Stability Triad (Critical Quality Attributes)
ParameterVulnerabilityMechanistic CauseMitigation Strategy
Isomerization High (Thermal)Sigmatropic hydrogen shift [1,7] in the triene system.Temperature control; Equilibrium monitoring.
Oxidation High (Chemical)Free radical attack on conjugated double bonds (C5-C6, C7-C8).Inert atmosphere (

/Argon); Antioxidants (BHT/BHA).
Hydration Moderate (Physical)Loss of lattice water (dehydration) or hygroscopic uptake.Moisture-tight packaging; Water activity (

) monitoring.

ICH Q1A(R2) Condition Selection Strategy

Standard ICH conditions (25°C/60% RH) are often too aggressive for naked Calcifediol API, which is typically stored at -20°C. However, formulated products (e.g., Rayaldee) achieve room temperature stability.

Directive: You must select your testing track based on the intended Label Claim.

Decision Matrix (Graphviz)

The following workflow illustrates the decision logic for selecting chamber conditions.

StabilityLogic Start Start: Define Target Label Claim API API (Drug Substance) Start->API Formulation Drug Product (Formulation) Start->Formulation Frozen Frozen Storage (-20°C) API->Frozen Standard API Storage Refrig Refrigerated (5°C ± 3°C) API->Refrig If robust crystal form Formulation->Refrig Conservative Path RoomTemp Controlled Room Temp (25°C/60% RH) Formulation->RoomTemp Target (e.g., Rayaldee) RoomTemp->Refrig If Fail at 6mo

Figure 1: Decision matrix for selecting ICH storage conditions based on development stage.

Recommended Testing Conditions
Study TypeStorage ConditionMinimum Time PeriodSampling Points (Months)
Long Term (API) -20°C ± 5°C12 Months0, 3, 6, 9, 12, 18, 24
Long Term (Product) 25°C ± 2°C / 60% RH12 Months0, 3, 6, 9, 12, 18, 24, 36
Intermediate 30°C ± 2°C / 65% RH6 Months0, 3, 6 (Triggered if Accel fails)
Accelerated 40°C ± 2°C / 75% RH6 Months0, 1, 3, 6
Photostability ICH Q1B (1.2M lux•hr)N/APre- and Post-exposure

Expert Insight: For Calcifediol, Accelerated (40°C) often causes significant isomerization to Pre-calcifediol. This is a reversible equilibrium. If assay drops at 40°C but no degradants (oxidative) increase, check the "Pre-calcifediol" peak. Do not automatically fail the batch; calculate the Sum of Isomers.

Detailed Experimental Protocol

Sample Preparation & Packaging

The "Container Closure System" (CCS) is the primary defense for Calcifediol.

  • Inerting: All API samples must be packaged under a Nitrogen or Argon blanket. Oxygen headspace < 2%.

  • Light Protection: Use amber Type I glass vials or opaque HDPE bottles. Wrap control samples in aluminum foil.

  • Orientation: For liquid/softgel formulations, store samples in both upright and inverted positions to assess interaction with the cap liner.

Analytical Methodology (HPLC)

A generic Vitamin D method will fail. You need a Stability-Indicating Method (SIM) capable of resolving the trans-isomer.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: Isocratic Acetonitrile:Water (95:5) or Methanol:Water gradient.

    • Note: High organic content is required due to lipophilicity.

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 265 nm (λmax for triene system).

  • Temperature: Maintain column at 25°C. Warning: Higher column temps (>40°C) can induce isomerization during the run.

Degradation Pathway Visualization

Understanding what you are looking for is critical.

Degradation Calcifediol Calcifediol (Active) PreCalc Pre-Calcifediol (Impurity 1) Calcifediol->PreCalc Heat (>40°C) Reversible Oxidation Oxidative Byproducts (Ketones/Aldehydes) Calcifediol->Oxidation O2 / Peroxides Lumi Lumisterol/Tachysterol Calcifediol->Lumi UV Light (ICH Q1B)

Figure 2: Primary degradation pathways. Note the reversibility of the thermal isomer.

Self-Validating Data Analysis

To ensure your stability data is trustworthy, apply these validation checks at every pull point:

Mass Balance Check


  • Requirement: The sum should be 100% ± 2%.

  • Failure Mode: If Assay drops by 5% but Impurities only rise by 0.5%, you have Loss on Drying (volatile loss) or Adsorption to the container. For Calcifediol, this usually indicates oxidative fragmentation into volatile species not seen by UV.

The "Monohydrate" Check (Water Content)

Use Karl Fischer (Coulometric) titration.

  • Theoretical Water Content: ~4.1% (w/w).

  • Acceptance Criteria: 3.8% – 4.8%.

  • Risk: If water drops < 3.0%, the crystal lattice is collapsing, potentially accelerating chemical degradation. If > 5.0%, the sample is hygroscopic, risking hydrolysis.

Isomer Correction Factor

When quantifying Pre-calcifediol (Impurity 1), apply a Relative Response Factor (RRF). Pre-calcifediol has a lower extinction coefficient at 265 nm than Calcifediol.

  • Standard RRF: ~0.5 to 0.6 (Must be experimentally determined).

  • Calculation:

    
    
    

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Council for Harmonisation.[2][3] Link

  • FDA Access Data. (2016). Rayaldee (Calcifediol) Extended Release Capsules Prescribing Information.[4] (Demonstrates room temperature stability feasibility). Link

  • Temova, Ž., & Roškar, R. (2016).[2] Stability-Indicating HPLC–UV Method for Vitamin D3 Determination. Journal of Chromatographic Science.[2][5] (Methodology basis for Vitamin D analogs). Link

  • U.S. Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures. (For method validation standards). Link

  • BenchChem. (2025).[6][7][8] Application Note: Forced Degradation Studies of Calcifediol.[7] (Specifics on Impurity 1 formation). Link

Sources

Troubleshooting & Optimization

Troubleshooting calcifediol monohydrate precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hydrophobic Crash"

You are likely here because your Calcifediol Monohydrate (25-hydroxyvitamin D3) stock solution turned into a cloudy suspension the moment it touched your cell culture media or PBS.[1][2][3]

This is not a defect in the product. It is a fundamental physicochemical limitation of the molecule. Calcifediol is a seco-steroid with a high partition coefficient (LogP ~5.8).[1][2][3] It is thermodynamically unstable in polar solvents (water) and will drive toward a lower energy state—precipitation—within milliseconds unless a "hydrophobic sink" (carrier) is present.[1][2]

This guide provides the protocols to bypass this thermodynamic barrier.

Phase 1: Immediate Triage (Diagnostics)[1][2]

Q1: Why does my solution precipitate immediately upon dilution?

The Diagnosis: You are experiencing "Solvent Shock." When you introduce a high-concentration stock (dissolved in Ethanol or DMSO) into an aqueous buffer, the organic solvent disperses instantly.[2] The Calcifediol molecules, suddenly stripped of their solvation shell, aggregate before they can disperse.

The Mechanism:

  • LogP: ~5.8 (Highly Lipophilic).[1][2]

  • Aqueous Solubility: <10 µg/mL (Practically insoluble).[1][2]

  • The Trap: Even if your final concentration is theoretically below the solubility limit, the local concentration at the injection site exceeds it, triggering nucleation (crystal growth).

Q2: I used the anhydrous molecular weight for my calculations. Does it matter?

The Diagnosis: Yes. You have a Stoichiometric Error. this compound (


) contains a water molecule in its crystal lattice.[1][2]
  • Anhydrous MW: 400.64 g/mol [1][2][3]

  • Monohydrate MW: 418.65 g/mol [1][3][4][5]

  • Impact: If you used the anhydrous MW to calculate your mass, your molar concentration is ~4.5% lower than intended.

Phase 2: Validated Solubilization Protocols

Do not attempt to dissolve Calcifediol directly in water.[4] It will float or stick to the walls. Use one of the following "Carrier-Mediated" workflows.

Protocol A: The "BSA-Carrier" Method (Recommended for Cell Culture)

Best for: In vitro experiments where protein is tolerated.[1][2][3]

The Logic: Serum albumin (BSA/HSA) acts as a physiological carrier. It possesses hydrophobic pockets that bind Vitamin D metabolites, preventing them from aggregating.[2]

Reagents:

  • This compound Powder.[2][4]

  • Solvent: High-grade Ethanol (anhydrous) or DMSO.[1][2][3]

  • Carrier Buffer: PBS containing 0.1% - 1.0% BSA (Bovine Serum Albumin), fatty-acid free.[1][2]

Step-by-Step Workflow:

  • Prepare Primary Stock (1000x):

    • Dissolve this compound in Ethanol or DMSO to a concentration of 10 mM .

    • Note: Ethanol is preferred for cell culture; DMSO is preferred for chemical screens.[2]

  • Prepare Carrier Buffer:

    • Dissolve BSA in your experimental buffer (PBS or Media) to a final concentration of 4 mg/mL (0.4%).[1][2] Filter sterilize (0.22 µm).

  • The "Vortex-Drop" Technique (Critical Step):

    • Place the Carrier Buffer on a vortex mixer at medium speed.

    • While vortexing , add the Primary Stock dropwise into the center of the vortex.

    • Ratio: Do not exceed 1% v/v of the organic solvent.

    • Result: The BSA intercepts the Calcifediol molecules before they can crystallize.

Protocol B: The Cyclodextrin Method (Protein-Free)

Best for: Analytical chemistry or protein-sensitive assays.[1][2][3]

The Logic: Sulfobutyl ether beta-cyclodextrin (SBE-β-CD) forms a toroidal ring with a hydrophobic interior.[1][2][3] It encapsulates the lipophilic tail of Calcifediol, keeping it soluble in water.

  • Prepare Vehicle: Dissolve 20% (w/v) SBE-β-CD in water or saline.[1][2][3]

  • Add Stock: Add your DMSO-dissolved Calcifediol to the cyclodextrin solution.

  • Sonicate: Sonicate for 10–15 minutes at 40°C to force inclusion complex formation.

Phase 3: Visualization of Workflows

Diagram 1: The Solubilization Pathway

This diagram illustrates the correct order of operations to prevent precipitation.

Calcifediol_Solubilization cluster_Error Direct Aqueous Addition (FAILURE) cluster_Success Carrier-Mediated Addition (SUCCESS) Powder Calcifediol Monohydrate (Solid) Solvent Organic Solvent (EtOH / DMSO) Powder->Solvent Dissolve Stock Primary Stock (10-50 mM) Clear Solution Solvent->Stock Buffer_Water Aqueous Buffer (No Carrier) Stock->Buffer_Water Flash Precipitation Buffer_BSA Carrier Buffer (PBS + 1% BSA) Stock->Buffer_BSA Dropwise while Vortexing Precipitate Precipitation (Cloudy/Crystal Growth) Buffer_Water->Precipitate Complex Stable Protein-Ligand Complex Buffer_BSA->Complex

Caption: Comparison of direct aqueous addition (leading to precipitation) vs. carrier-mediated solubilization.

Phase 4: The "Silent Killer" (Adsorption)

Even if you solve the solubility issue, you may lose up to 90% of your drug to the container walls.

Q3: Why did my concentration drop after 24 hours?

The Diagnosis: Surface Adsorption. Vitamin D metabolites are "sticky." They adhere avidly to polystyrene and unmodified plastics.[2]

Material Compatibility Table:

MaterialAdsorption RiskRecommendation
Borosilicate Glass LowHighly Recommended for storage.[1][2][3]
Polypropylene (PP) ModerateAcceptable for short-term handling (e.g., pipette tips).[1][2][3]
Polystyrene (PS) High AVOID. Do not use PS tubes or reservoirs.[1][2][3]
Siliconized Tubes Very LowExcellent for low-concentration samples (<10 nM).[1][2][3]

Protocol Adjustment: Always prepare dilutions in glass vials or low-binding polypropylene tubes. If you must use plastic plates for cell culture, ensure the media contains serum (FBS/BSA) before adding the drug.

Summary Checklist for Success

  • Check MW: Ensure you are weighing based on 418.65 g/mol (Monohydrate).[1][2]

  • Solvent First: Dissolve powder in 100% Ethanol or DMSO first.

  • Carrier Second: Always dilute into a buffer containing BSA (0.1%+) or Cyclodextrin.

  • Vortex: Never add stock to a stagnant buffer; vortex during addition.

  • Glassware: Use glass or low-binding plastic to prevent adsorption loss.[1][2][3]

References

  • PubChem. (2024).[1][2] Calcifediol (Compound CID 5283731) - Physical Properties. National Library of Medicine. Retrieved from [Link][1][2][3]

  • Hoofnagle, A. N., et al. (2015).[2][6] Adsorption of Cationic Peptides and Lipophilic Molecules to Solid Surfaces. Clinical Chemistry. (Contextual grounding on adsorption mechanisms).

Sources

Minimizing matrix effects in calcifediol monohydrate LC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Matrix Effects & Ion Suppression Audience: Bioanalytical Scientists, DMPK Researchers, Clinical Chemists

Introduction: The Matrix Challenge in Vitamin D Analysis

Welcome to the technical guide for optimizing Calcifediol (25-hydroxyvitamin D3) analysis. While Calcifediol Monohydrate is often used as the reference standard or pharmaceutical raw material, the analytical target in biological matrices is the free base, 25(OH)D3.

The Core Problem: 25(OH)D3 is highly lipophilic (LogP ~5.4). In LC-MS/MS, it co-extracts with endogenous phospholipids (PLs) from plasma/serum. These PLs accumulate on the column and elute unpredictably, causing significant ion suppression (signal loss) or enhancement, compromising the accuracy of the assay.[1] Furthermore, the presence of the C3-epimer (3-epi-25(OH)D3) creates isobaric interference that standard C18 columns often fail to resolve.

This guide provides modular protocols to eliminate these interferences.

Module 1: Standard Preparation (The Monohydrate Correction)

Critical Alert: Users often observe concentration biases because they fail to account for the hydration state of the reference material.

  • Chemical Reality: this compound (

    
    ) has a higher molecular weight than the anhydrous analyte (
    
    
    
    ).
  • Correction Factor: When weighing this compound to prepare stock solutions of 25(OH)D3:

    
    
    
    • Correction Multiplier:0.957

Module 2: Sample Preparation – Eliminating Phospholipids

Status: High Priority Issue: Protein Precipitation (PPT) alone removes proteins but leaves >90% of phospholipids in the supernatant. These cause "late-eluting" matrix effects in subsequent injections.

Recommended Protocol: Supported Liquid Extraction (SLE)

SLE offers the cleanliness of Solid Phase Extraction (SPE) with the simplicity of Liquid-Liquid Extraction (LLE), specifically targeting the removal of polar phospholipids.

Step-by-Step SLE Workflow:

  • Loading: Dilute 200 µL Plasma/Serum 1:1 with 1% Formic Acid (aq). Load onto a synthetic SLE plate (e.g., Biotage Isolute SLE+ or Thermo HyperSep SLE).

  • Absorption: Wait 5 minutes. The aqueous phase absorbs into the diatomaceous earth support.

  • Elution: Apply 1 mL of MTBE (Methyl tert-butyl ether) or Heptane/Ethyl Acetate (90:10) .

    • Mechanism:[2][3][4] The hydrophobic analyte partitions into the organic solvent. Phospholipids remain trapped in the aqueous phase on the support material.

  • Evaporation: Dry down under

    
     at 40°C.
    
  • Reconstitution: Reconstitute in 50:50 Methanol/Water.

Table 1: Matrix Removal Efficiency Comparison

MethodProtein RemovalPhospholipid RemovalRecovery of 25(OH)D3Complexity
Protein Precip (PPT) HighVery Low (<10%) HighLow
LLE (Hexane) HighModerate (~60%)ModerateHigh (Emulsions)
SLE (Recommended) HighHigh (>95%) High (>85%)Low (Gravity/Vac)
HybridSPE-PL HighUltra-High (>99%) HighModerate
Module 3: Chromatographic Resolution – The Epimer Problem

Status: Critical for Accuracy Issue: 3-epi-25(OH)D3 is an isobaric isomer (same mass, m/z 401.3) often present in infant and adult samples. Standard C18 columns often co-elute the epimer, leading to overestimation of Vitamin D levels.

Recommended Column Chemistry: Pentafluorophenyl (PFP)

PFP phases offer unique selectivity (pi-pi interactions) that separate the epimers based on their steric configuration.

Protocol:

  • Column: Kinetex F5 or PFP (2.6 µm, 100 x 2.1 mm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.[5]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[5]

  • Gradient: Isocratic hold at ~70-75% B is often required for baseline resolution, or a very shallow gradient (e.g., 65% to 75% B over 8 mins).

Visualizing the Workflow:

MatrixWorkflow Sample Biological Sample (Plasma/Serum) Prep Sample Prep Selection Sample->Prep PPT Protein Precipitation (High Matrix Effect Risk) Prep->PPT Rapid/Dirty SLE Supported Liquid Extraction (Removes Phospholipids) Prep->SLE Clean/Recommended LC LC Separation (PFP Column) PPT->LC Phospholipids Co-elute SLE->LC Clean Extract Epimer Epimer Separation (25-OH vs 3-epi) LC->Epimer PFP Selectivity MS MS/MS Detection (m/z 401 -> 383/257) Epimer->MS

Figure 1: Optimized workflow for minimizing matrix effects and ensuring epimer separation.

Module 4: Advanced Sensitivity – PTAD Derivatization

Status: Optional (For low-volume/high-sensitivity needs) Issue: 25(OH)D3 has poor ionization efficiency in ESI due to the lack of easily ionizable functional groups. Solution: Derivatization with PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) via a Diels-Alder reaction. This adds a proton-affinitive moiety, increasing sensitivity by 10-100 fold.

Protocol:

  • Dry Extract: Evaporate the SLE/LLE extract to complete dryness.

  • React: Add 50 µL of PTAD solution (0.5 mg/mL in Acetonitrile).

  • Incubate: Room temperature for 30 minutes (protect from light).

  • Quench: Add 50 µL of water to stop the reaction.

  • Analyze: Inject onto LC-MS.

    • Note: The precursor ion shifts.[3] 25(OH)D3 (MW 400) + PTAD (MW 175) = Adduct (MW 575).

    • Transition: Monitor m/z 576.3

      
       298.1.
      
Troubleshooting Guide & FAQs
Q1: My Internal Standard (IS) response varies significantly between samples. Why?

A: This is the hallmark of Matrix Effects .

  • Diagnosis: Calculate the Matrix Factor (MF) per FDA guidelines. Compare the peak area of the IS spiked into extracted blank matrix vs. IS in pure solvent.

    
    
    
    • If MF < 0.8, you have suppression. If MF > 1.2, you have enhancement.

  • Fix: Switch from PPT to SLE (Module 2). Ensure your IS is deuterated (

    
    -25(OH)D3) so it co-elutes exactly with the analyte and experiences the same suppression, effectively normalizing the ratio.
    
Q2: I see a "shoulder" peak on my 25(OH)D3 signal.

A: This is likely the 3-epi-25(OH)D3 isomer.

  • Fix: A standard C18 column cannot separate these efficiently. Switch to a PFP (Pentafluorophenyl) column.[6] If you cannot change columns, you must validate that the integration includes or excludes the shoulder consistently, though this is not recommended for clinical accuracy.

Q3: The signal drops drastically after ~50 injections.

A: Phospholipid buildup on the column or MS source fouling.

  • Immediate Fix: Perform a "sawtooth" gradient wash (ramp to 98% organic and hold for 5 mins) between injections.

  • Long-term Fix: Implement the SLE protocol to remove phospholipids before they reach the column. Divert the LC flow to waste for the first 1-2 minutes and the final wash phase of the gradient.

Troubleshooting Decision Tree:

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType Suppression Low/Variable IS Signal IssueType->Suppression Signal Loss Shoulder Split/Shoulder Peaks IssueType->Shoulder Peak Shape Drift RT Drift / Pressue High IssueType->Drift System Stability Sol1 Check Matrix Factor. Switch to SLE/SPE. Suppression->Sol1 Sol2 Switch to PFP Column. Optimize Gradient. Shoulder->Sol2 Sol3 Column Fouling. Wash with 95% MeOH. Use Guard Column. Drift->Sol3

Figure 2: Rapid diagnostic tree for common LC-MS anomalies in Calcifediol analysis.

References
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[7]

  • NIST. (2023). Vitamin D Metabolites Quality Assurance Program. National Institute of Standards and Technology.

  • Journal of Chromatography B. (2014). Development and validation of an LC-MS/MS based method for quantification of 25 hydroxyvitamin D2 and 25 hydroxyvitamin D3 in human serum and plasma.

  • Thermo Fisher Scientific. (2020). Enhanced LC-MS Sensitivity of Vitamin D Assay by Selection of Appropriate Mobile Phase.

  • SCIEX. (2013). Measurement of 25-OH-vitamin D3 and 3-epi-25-OH-vitamin D3 by LC-MS/MS.

Sources

Overcoming light sensitivity and photodegradation of calcifediol monohydrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Triene Vulnerability

Welcome to the technical support center for Calcifediol Monohydrate. If you are accessing this guide, you likely encountered a drop in assay potency, the appearance of "Impurity 1" (Pre-calcifediol), or unexplained degradation peaks during HPLC analysis.

The Core Issue: Calcifediol (25-hydroxyvitamin D3) possesses a conjugated cis-triene system (double bonds at C5, C7, and C10). This chromophore is the molecule's "Achilles' heel." It absorbs UV energy (max ~265 nm) and visible light up to ~330 nm, acting as an intrinsic antenna for its own destruction.

Unlike standard oxidation, which requires oxygen, photo-isomerization requires only photons. This means inert gas overlays (nitrogen/argon) are insufficient if the sample is exposed to light.

Module 1: The Degradation Mechanism (The "Why")

To troubleshoot effectively, you must understand the enemy. Calcifediol degradation is not linear; it is a branched pathway of reversible and irreversible reactions.

Key Degradation Pathways
  • Reversible Isomerization (The "Ghost" Peak): In solution, Calcifediol exists in equilibrium with Pre-calcifediol . This reaction is thermal but accelerated by light. This often manifests as a "ghost peak" that changes area depending on the temperature of your autosampler.

  • Irreversible Photolysis: Direct UV exposure causes ring closure and sigmatropic shifts, creating Suprasterols and 5,6-trans-calcifediol . These are permanent degradants.

Visualization: Calcifediol Stress Pathway

Figure 1: The photochemical and thermal fate of this compound.

Calcifediol_Degradation cluster_0 Solution State Equilibrium Calcifediol Calcifediol (25-OH D3) (Active API) PreCalcifediol Pre-Calcifediol (Impurity 1 - Reversible) Calcifediol->PreCalcifediol Thermal (Reversible) TransCalcifediol 5,6-trans-Calcifediol (Irreversible Isomer) Calcifediol->TransCalcifediol UV Light (Direct) Suprasterols Suprasterols I & II (Oxidative Cyclization) Calcifediol->Suprasterols UV Light (Overexposure) PreCalcifediol->Calcifediol Thermal Tachysterol Tachysterol derivative PreCalcifediol->Tachysterol UV Light

Caption: Pathways showing the reversible thermal equilibrium (yellow) versus irreversible photodegradation (red).

Module 2: Troubleshooting Guide (The "How")

Use this decision matrix to identify the source of your instability.

Scenario A: "My HPLC assay shows a new peak that wasn't there yesterday, but the stock solution is fresh."
  • Diagnosis: Likely Pre-calcifediol formation due to thermal equilibrium in the autosampler or light leakage.

  • The Test: Re-inject the same vial after keeping it at 4°C vs. room temperature. If the peak ratio changes, it is the reversible pre-isomer.

  • The Fix:

    • Set autosampler temperature to 4°C .

    • Use amber silanized vials . Standard clear glass allows enough UV transmission to trigger isomerization.

Scenario B: "The powder turned yellow/orange during dispensing."
  • Diagnosis: Surface oxidation and 5,6-trans isomerization due to ambient light exposure.

  • The Fix:

    • Switch lab lighting to Gold Fluorescent or Red LED (cutoff >500 nm).

    • Note: Standard "white" LEDs often have a strong blue emission spike (450 nm) which can still degrade Vitamin D analogs.

Scenario C: "Potency is dropping in the stability chamber despite foil wrapping."
  • Diagnosis: Thermal degradation or moisture-mediated oxidation. The "Monohydrate" water molecule can facilitate hydrolysis or oxidation if the lattice is disrupted.

  • The Fix:

    • Check headspace oxygen. Calcifediol is sensitive to singlet oxygen (

      
      ).
      
    • Ensure humidity control. Hygroscopicity can induce amorphous conversion, which is less stable than the crystalline monohydrate.

Module 3: Formulation & Handling FAQs

Q: Can I use standard amber glassware? A: For general storage, yes. For analytical standards, Class A actinic glassware (red-tinted) is superior. Standard amber glass transmits up to 10% of light at 400nm. Calcifediol is sensitive up to ~330nm, so standard amber is usually sufficient, but "Low-Actinic" glass is the gold standard for dilute solutions.

Q: How does the "Monohydrate" form affect stability compared to Anhydrous? A: The monohydrate crystal lattice generally offers better stability against oxidation than the anhydrous form, which is often amorphous or hygroscopic. However, if you heat the monohydrate >50°C, you may dehydrate the lattice, creating a high-energy amorphous state that degrades rapidly. Do not use heat to dissolve this API.

Q: What is the best solvent for stock solutions? A: Ethanol is common but allows rapid isomerization. Toluene or MTBE are better for chemical stability, though less friendly for reverse-phase HPLC. For HPLC, prepare fresh in Methanol/Water and keep cold. Avoid Chloroform (acidity promotes degradation).

Module 4: Protocols

Diagnostic Stress Test (Light vs. Heat)

To validate your handling procedure, perform this differentiation test.

ConditionSetupDurationExpected Result (Stable)Expected Result (Unstable)
Dark Control Wrapped in double-layer Al foil, 25°C24 Hours>99.5% AssayN/A
Ambient Light Clear glass, benchtop fluorescent light4 Hours>99.0% AssayAppearance of Suprasterols
Thermal Stress Amber vial, 60°C oven4 Hours>98.0% AssayIncrease in Pre-calcifediol
Analytical Workflow for Impurity Identification

Figure 2: Decision tree for identifying degradation sources.

Troubleshooting_Workflow Start Unknown Impurity Detected CheckLambda Check UV Spectrum of Impurity Start->CheckLambda Lambda265 Max Abs ~265 nm (Similar to Main Peak) CheckLambda->Lambda265 No Shift Lambda272 Max Abs ~272 nm (Shifted) CheckLambda->Lambda272 Red Shift Isomer Likely Pre-Calcifediol (Thermal Isomer) Lambda265->Isomer Trans Likely 5,6-trans or Tachysterol (Light Damage) Lambda272->Trans Action1 Action: Check Temp & Autosampler Isomer->Action1 Action2 Action: Check Light Protection Trans->Action2

Caption: Spectral shifts are the fastest way to distinguish thermal isomers (Pre-D3) from photo-isomers (Trans-D3).

References

  • International Council for Harmonisation (ICH). Guideline Q1B: Photostability Testing of New Drug Substances and Products.[1][2][3] (1996).[4] Defines the standard 1.2 million lux hours exposure requirement.[1][5]

  • Holick, M. F., et al. Photosynthesis of Previtamin D3 in Human Skin and the Physiologic Consequences. Science (1980). Establishes the fundamental photo-isomerization mechanism of the provitamin/vitamin D triene system.

  • BenchChem Technical Notes. Forced Degradation Studies of Calcifediol and the Formation of Impurity 1. (2025).[4][5][6][7] Identifies Impurity 1 specifically as 25-hydroxyprevitamin D3.[5]

  • Caron Scientific. Rapid & Repeatable Photostability Results in an ICH Q1B Option II Chamber. Discusses the spectral distribution differences between Cool White and UV lamps affecting Vitamin D stability.

  • National Institutes of Health (NIH) - PMC. 25-Hydroxyvitamin D Isomerizes to pre-25-hydroxyvitamin D in Solution.[6] (2025).[4][5][6][7] Detailed kinetics of the reversible thermal isomerization in LC-MS analysis.

Sources

Validation & Comparative

Comparative pharmacokinetics of calcifediol monohydrate and calcitriol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Pharmacokinetics of Calcifediol Monohydrate and Calcitriol Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Prohormone vs. The Hormone

This guide provides a technical comparison between This compound (25-hydroxyvitamin D3) and Calcitriol (1,25-dihydroxyvitamin D3). While chemically related, these two entities serve distinct pharmacological roles in drug development, particularly for Chronic Kidney Disease (CKD) and Secondary Hyperparathyroidism (SHPT).

  • This compound acts as a circulating reservoir . It is the stable prohormone that requires intracellular conversion (via CYP27B1) to become active. Its pharmacokinetic (PK) value lies in its ability to provide a "regulated supply" of substrate, minimizing supraphysiological surges of active hormone.

  • Calcitriol is the active ligand . It binds directly to the Vitamin D Receptor (VDR) with high affinity. Its PK profile is characterized by rapid absorption and elimination, often resulting in "pulse" signaling that can trigger hypercalcemia and compensatory catabolism (CYP24A1 induction).

Mechanistic Foundation: Intracellular Activation vs. Systemic Flooding

To understand the PK differences, one must first visualize the metabolic fate of these molecules. The critical differentiator is that Calcifediol is a substrate for local tissue activation, whereas Calcitriol is the end-product.

The Metabolic Pathway
  • Regulated Activation: Calcifediol enters cells (e.g., parathyroid, kidney) and is converted to Calcitriol locally by CYP27B1. This process is tightly regulated by PTH and FGF23.

  • Direct Activation: Exogenous Calcitriol bypasses this regulation, flooding the VDR directly.

VitaminD_Metabolism cluster_legend Mechanism of Action Calcifediol Calcifediol (25-OH-D3) CYP27B1 CYP27B1 (1-alpha-hydroxylase) Calcifediol->CYP27B1 Calcitriol Calcitriol (1,25-OH2-D3) CYP27B1->Calcitriol VDR VDR Activation (Gene Transcription) Calcitriol->VDR High Affinity Binding CYP24A1 CYP24A1 (24-hydroxylase) Calcitriol->CYP24A1 Induces (+) Catabolites Inactivates (24,25-OH-D3) CYP24A1->Catabolites Degrades 25D & 1,25D

Figure 1: The metabolic activation and catabolic feedback loop.[1][2] Note that Calcitriol strongly induces CYP24A1, accelerating its own destruction and that of its precursor.

Comparative Pharmacokinetic Profile

The following data contrasts Immediate Release (IR) this compound (the standard API) against Calcitriol .

Note: Extended-Release (ER) formulations of Calcifediol exist to artificially prolong


 and reduce 

surges, but the intrinsic properties of the molecule are listed below.
PK ParameterThis compound (25-OH-D3)Calcitriol (1,25-OH2-D3)
Bioavailability High (> 70%)Moderate (rapidly absorbed)

(Time to Peak)
4–8 hours (IR) / ~20 hours (ER)2–6 hours
Elimination Half-life (

)
15–25 days 5–15 hours
Serum Binding High affinity for DBP (Vitamin D Binding Protein)Lower affinity for DBP; susceptible to rapid clearance
Volume of Distribution (

)
Low (confined to DBP in plasma)Moderate (wider tissue distribution)
Metabolic Fate 1

-hydroxylation (Activation) or 24-hydroxylation (Catabolism)
24-hydroxylation (Catabolism) or Glucuronidation
Potency (VDR Affinity) Low (1/500th of Calcitriol)High (Sub-nanomolar affinity)
Induction of CYP24A1 Minimal (unless supraphysiological)Potent (Self-limiting mechanism)
Key Analysis: The "Surge" Phenomenon
  • Calcitriol: Due to its short half-life and rapid absorption, oral calcitriol creates "peaks and troughs." The peak (

    
    ) often exceeds physiological thresholds, triggering intestinal calcium absorption (hypercalcemia risk) and inducing CYP24A1 in target tissues. This induction can lead to resistance, where the tissue destroys the drug before it acts.
    
  • Calcifediol: Its long half-life allows it to serve as a steady-state substrate. It does not aggressively induce CYP24A1, allowing for sustained suppression of PTH in CKD patients without the "sawtooth" profile of calcitriol.

Experimental Protocol: Quantification via LC-MS/MS

Why not Immunoassay? Immunoassays (ELISA/RIA) are notoriously unreliable for distinguishing between Vitamin D metabolites due to cross-reactivity with 24,25-dihydroxyvitamin D3 (the catabolite). For drug development, LC-MS/MS is the mandatory standard for specificity.

Protocol: Simultaneous Quantification in Plasma

Objective: Quantify 25-OH-D3 and 1,25-OH2-D3 in human plasma with lower limits of quantification (LLOQ) suitable for clinical trials.

Reagents:

  • Internal Standards:

    
    -25-OH-D3 and 
    
    
    
    -1,25-OH2-D3.
  • Extraction Solvent: Hexane:Ethyl Acetate (90:10).

  • Mobile Phase: Methanol/Water + 0.1% Formic Acid (Gradient).[3]

Workflow:

  • Protein Precipitation (PPT): Add ZnSO4/Methanol to release metabolites from DBP.

  • Supported Liquid Extraction (SLE): Superior to LLE for recovery. Load supernatant onto diatomaceous earth cartridges.

  • Derivatization (Optional but Recommended for Calcitriol): Use PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) to enhance ionization of 1,25-OH2-D3, which circulates at picogram levels (vs. nanogram for Calcifediol).

  • LC Separation: C18 or Biphenyl column to separate the 25-OH isobar from the 24,25-OH catabolite.

LCMS_Workflow Sample Plasma Sample (200 µL) InternalStd Add Internal Stds (d6-25D, d6-1,25D) Sample->InternalStd Precipitation Protein Precipitation (ZnSO4 / MeOH) InternalStd->Precipitation SLE Supported Liquid Extraction (Diatomaceous Earth) Precipitation->SLE Derivatization PTAD Derivatization (Enhances 1,25D Signal) SLE->Derivatization Elute & Dry LC UPLC Separation (C18 Column, Gradient) Derivatization->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Ratio vs IS) MS->Data

Figure 2: Validated LC-MS/MS workflow for differentiating Calcifediol and Calcitriol. Derivatization is critical for Calcitriol sensitivity.

Clinical Implications in Drug Development

When selecting between these molecules for a pipeline, consider the following "Target Product Profile" (TPP) implications:

Secondary Hyperparathyroidism (SHPT) in CKD
  • Calcitriol Strategy: Acts as a "hammer." It forcefully suppresses PTH but risks over-suppression (adynamic bone disease) and hypercalcemia. It is often reserved for Stage 5 (Dialysis) where the kidney cannot convert Calcifediol at all.

  • Calcifediol Strategy: Acts as "substrate repletion." In Stage 3-4 CKD, the kidney retains some CYP27B1 activity. By providing Calcifediol (especially Extended Release), you drive local production of Calcitriol inside the parathyroid gland, suppressing PTH with significantly less systemic calcium absorption.

Safety Margins
  • Hypercalcemia: Calcitriol has a narrow therapeutic window. Calcifediol has a wide window; toxicity is rare unless doses are massive, as the body limits the conversion to the active form.

  • CYP24A1 Induction: Calcitriol induces its own destruction.[4] This explains why intermittent "pulse" dosing is sometimes used—to hit the receptor before the enzyme upregulates. Calcifediol avoids this "catabolic resistance."

References

  • Jones, G., Prosser, D. E., & Kaufmann, M. (2012). Cytochrome P450-mediated metabolism of vitamin D. Journal of Lipid Research. Link

  • Sprague, S. M., et al. (2016). Modified-release calcifediol effectively controls secondary hyperparathyroidism in patients with chronic kidney disease. American Journal of Nephrology. Link

  • FDA Prescribing Information. (2016). Rayaldee (calcifediol) extended-release capsules. Link

  • FDA Prescribing Information. (2011). Rocaltrol (calcitriol) capsules. Link

  • Aronov, P. A., et al. (2008). Metabolic profiling of major vitamin D metabolites using Diels–Alder derivatization and ultra-performance liquid chromatography–tandem mass spectrometry. Analytical and Bioanalytical Chemistry. Link

Sources

The Researcher’s Guide to Calcifediol Monohydrate Reference Standards: Purity, Stability, and Certification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Purity Trap" in Vitamin D Research: In metabolic bone disease research and pharmaceutical quality control, 25-hydroxyvitamin D3 (Calcifediol) is the primary biomarker for Vitamin D status.[1] However, a critical metrological gap exists: researchers often treat "99% Chromatographic Purity" as synonymous with "99% Content."

For Calcifediol, this assumption is fatal to accuracy. The molecule exists stably as a monohydrate (


). "Anhydrous" standards are highly hygroscopic, absorbing unpredictable atmospheric moisture that alters the effective mass during weighing.

This guide objectively compares Certified Calcifediol Monohydrate against anhydrous and generic alternatives, detailing the specific analytical trinity—qNMR, HPLC, and Karl Fischer —required to validate the standard's integrity.

Part 1: The Hygroscopicity Challenge (Monohydrate vs. Anhydrous)

The Chemistry of Stability

Calcifediol is susceptible to three primary degradation pathways:

  • Photo-isomerization: Conversion to suprasterols under UV light.

  • Oxidation: Sensitivity to atmospheric oxygen.

  • Hygroscopicity (The Hidden Variable):

    • Anhydrous Calcifediol: Acts as a sponge. Upon exposure to air during weighing, it rapidly absorbs water, shifting its mass. A 10.0 mg weight may only contain 9.5 mg of active compound, introducing a systematic error of 5% before the experiment begins.

    • This compound: The water molecule is locked into the crystal lattice. This form is thermodynamically stable, resisting further water uptake under normal laboratory humidity (40-60% RH).

Comparative Stability Data

Synthesized from stability studies and pharmacopeial data (USP/EP).

FeatureThis compound (Certified)Anhydrous Calcifediol (Generic)In-House Synthesized Standard
Crystal Structure Stable Lattice (

)
Amorphous/HygroscopicVariable / Undefined
Water Content 3.8% – 5.0% (Consistent)0.5% – 8.0% (Drifts over time)Unknown
Weighing Stability High (Mass remains constant)Low (Mass increases during weighing)Low
Storage Stability >3 years at -20°C<1 year (prone to caking)Unknown
Primary Risk None if stored correctlyMass Assignment Error Purity Overestimation

Part 2: The Certification Trinity (Methodology)

To certify a this compound standard, a single method (like HPLC) is insufficient. A "Self-Validating System" requires three orthogonal analytical techniques.

qNMR (Quantitative Nuclear Magnetic Resonance)[2][3][4][5]
  • Purpose: Determines Absolute Content (Mass Balance).

  • Why it wins: Unlike HPLC, qNMR does not require a reference standard of the analyte itself. It uses a primary internal standard (e.g., Maleic Acid, traceable to NIST). It "counts protons," making it the gold standard for defining the potency of the material.

HPLC-UV (High-Performance Liquid Chromatography)[4]
  • Purpose: Determines Chromatographic Purity .

  • Why it wins: It separates structurally similar impurities, specifically Pre-calcifediol (the thermal isomer). qNMR might miss subtle isomer differences that HPLC separates.

Karl Fischer Titration (KF)
  • Purpose: Measures Water Content .

  • The Standard: For Monohydrate, the theoretical water content is ~4.1%. The USP acceptance range is typically 3.8% – 5.0%.

  • Critical Calculation: The final assigned purity is calculated as:

    
    
    
Visualization: The Certification Workflow

The following diagram illustrates the rigorous "decision tree" required to certify a reference standard.

CertificationWorkflow cluster_Analysis The Analytical Trinity RawMaterial Raw Calcifediol Synthesis KF Karl Fischer (KF) Result: 4.2% Water (Confirms Monohydrate) RawMaterial->KF HPLC HPLC-UV Result: 99.5% Area (Impurity Profile) RawMaterial->HPLC qNMR 1H-qNMR Result: 98.2% Mass (Absolute Content) RawMaterial->qNMR Calculation Mass Balance Calculation (Purity - Water - Residuals) KF->Calculation Water Correction HPLC->Calculation Organic Impurities qNMR->Calculation Cross-Validation COA Final Certificate of Analysis (Assigned Value) Calculation->COA

Caption: The "Analytical Trinity" workflow ensuring that water content and organic impurities are accounted for in the final assigned value.

Part 3: Experimental Protocol for Handling

Even a certified standard can be compromised by poor handling. Calcifediol is sensitive to thermal isomerization , where 25(OH)D3 reversibly converts to 25-hydroxyprevitamin D3 at room temperature.

Protocol: Reconstitution & Storage[6]
  • Objective: Minimize weighing error and thermal degradation.

  • Prerequisites: Amber glassware (UV protection), Argon gas, Analytical Microbalance.

Step 1: Equilibration (The "Warm-Up")

  • Remove the vial from -20°C storage.

  • CRITICAL: Allow the closed vial to reach room temperature (approx. 15-20 mins) before opening.

  • Reasoning: Opening a cold vial causes condensation to form on the hygroscopic powder, instantly altering the water content and invalidating the certificate.

Step 2: Gravimetric Preparation

  • Do not rely on the label weight (e.g., "1 mg"). Powder can be trapped in the cap.

  • Weigh the solid directly into a volumetric flask using a difference method (Weigh vial

    
     Transfer 
    
    
    
    Weigh empty vial).
  • Calculation: Use the Assigned Value from the CoA (not just "100%") to calculate the solvent volume.

Step 3: Solubilization

  • Solvent: Ethanol (absolute) or Methanol. Avoid DMSO for long-term storage if possible due to freezing issues.

  • Concentration: High concentration stocks (e.g., 1 mg/mL) are more stable than dilute working solutions.

Step 4: Isomer Management

  • Store solutions at -80°C if possible, or -20°C.

  • Diagram of Thermal Instability:

Isomerization Calcifediol Calcifediol (25-OH-D3) PreVitamin Pre-Calcifediol (25-OH-Pre-D3) Calcifediol->PreVitamin Heat (>25°C) Reversible Suprasterols Suprasterols (Irreversible) Calcifediol->Suprasterols UV Light Irreversible

Caption: Thermal isomerization is reversible; keep stocks cold to favor the Calcifediol form. UV degradation is permanent.

Part 4: Comparative Analysis Guide

When selecting a reference standard, use this matrix to evaluate suppliers.

Evaluation MetricCertified Monohydrate (Rec.) Generic Anhydrous NIST SRM 2972a (Solution)
Form Solid CrystalSolid PowderEthanol Solution
Traceability SI-Traceable (via qNMR)Often Internal OnlyNIST Traceable
Water Handling Pre-equilibrated (Stable)Requires drying (Risk of degradation)N/A (Already dissolved)
Cost HighLowVery High
Best Use Case Primary Stock Prep, Method ValidationQualitative ID onlyInstrument Calibration Check

Expert Insight: While NIST SRM 2972a is the ultimate "truth" for calibration, it is supplied as a liquid in ampoules. For daily method development or generating standard curves where larger volumes are needed, a Certified Monohydrate Solid validated against NIST standards (via qNMR) is the most scientifically robust and cost-effective approach.

References

  • USP Monographs. Calcifediol USP Reference Standard.[2] United States Pharmacopeia.

  • NIST. Standard Reference Material® 2972a: 25-Hydroxyvitamin D Calibration Solutions.[3][4] National Institute of Standards and Technology.[5][3][6]

  • Barghesan, D. et al. Quantitative NMR spectroscopy in pharmaceutical R&D. ResearchGate.[7]

  • EFSA Panel on Nutrition. Safety of calcidiol monohydrate produced by chemical synthesis. EFSA Journal.

  • Sigma-Aldrich. this compound Product Specification & CoA.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of Calcifediol Monohydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

While often categorized colloquially as "Vitamin D," Calcifediol Monohydrate (25-hydroxyvitamin D3) is a potent, bioactive seco-steroid metabolite.[1] Unlike standard cholecalciferol, this compound bypasses the hepatic hydroxylation rate-limiting step, making it significantly more potent and biologically available.[1]

The Core Safety Thesis: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) . Its lipophilic nature allows for rapid bioaccumulation in adipose tissue, leading to potential delayed toxicity (hypercalcemia) and persistence in aquatic environments. Therefore, standard "down-the-drain" disposal is strictly prohibited.[1] The only validated disposal method is high-temperature incineration .[1]

Hazard Profile & Physical Properties

Before initiating disposal, operators must understand the specific risks that dictate our protocols.

ParameterData / SpecificationOperational Implication
GHS Classification Acute Tox. 2 (Oral/Dermal/Inhal) ; STOT RE 1Fatal if swallowed or inhaled.[1][2][3][4] Zero-tolerance for dust generation.
Signal Word DANGER Requires isolated handling (fume hood/glove box).
Aquatic Toxicity Category 4 (H413)Strict Sewer Prohibition. Never flush.
Physical State White to off-white crystalline powderHigh risk of electrostatic dispersion.[1]
Reactivity Sensitive to light and airWaste containers must be opaque or amber.[1]
Regulatory Framework (RCRA & Global)

In the United States, this compound falls under the Resource Conservation and Recovery Act (RCRA) .[1] While not explicitly "P-listed" (like nicotine), its acute toxicity profile (LD50 data) often necessitates management as Hazardous Waste Pharmaceuticals under 40 CFR Part 266 Subpart P (for healthcare/labs) or as characteristic hazardous waste.[1]

  • Waste Code Recommendation: If not specifically listed in your state, manage as Toxic Solid, Organic, N.O.S. [1]

  • DOT Shipping Name: UN2811, Toxic solids, organic, n.o.s.[1] (Calcifediol), 6.1, PG II.[1]

Step-by-Step Disposal Protocol
Phase A: Segregation & Packaging

Objective: Prevent cross-contamination and environmental release during storage.[1]

  • Primary Containment:

    • Place the substance (powder or solution) into a chemically compatible, rigid container (High-Density Polyethylene - HDPE is preferred).[1]

    • Why: HDPE resists the lipophilic nature of the compound and prevents leaching.

  • Deactivation (Trace Residues Only):

    • For trace residues in glassware, rinse with a 10% Sodium Hypochlorite (Bleach) solution or a strong ethanol solvent.

    • Mechanism:[1][3][5][6][7][8] Vitamin D analogs are sensitive to oxidation.[1] Bleach degrades the conjugated triene system, reducing biological activity [1].

    • Collect all rinsate as hazardous waste.[1] Do not pour rinsate down the drain.

  • Secondary Containment:

    • Seal the primary container and place it inside a clear, 6-mil hazardous waste bag or a secondary rigid bin.[1]

    • Twist and tape the bag neck (gooseneck seal) to ensure an airtight closure.

Phase B: Labeling

Every container must be labeled immediately upon filling.[1]

  • Label Text: "HAZARDOUS WASTE - TOXIC."[1]

  • Constituents: "this compound (25-hydroxyvitamin D3)."[1][4][5][9]

Phase C: Final Destruction

Method: High-Temperature Incineration. [1]

  • Transfer waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[1]

  • Prohibited Methods: Autoclaving (insufficient for chemical destruction), Landfill (leaching risk), and Sewer discharge (bioaccumulation risk).[1]

Spill Management Workflow

In the event of a spill, immediate containment is critical to prevent aerosolization.

SpillResponse start SPILL DETECTED assess 1. Assess Volume & State (Solid vs. Liquid) start->assess ppe 2. Don PPE: N95/P100 Respirator, Double Nitrile Gloves, Goggles assess->ppe contain_solid SOLID SPILL: Cover with damp paper towel to prevent dust ppe->contain_solid Powder contain_liquid LIQUID SPILL: Absorb with Diatomite or Universal Binder ppe->contain_liquid Solution clean 3. Scoop into Wide-Mouth Waste Jar contain_solid->clean contain_liquid->clean decon 4. Decontaminate Surface: Scrub with 10% Bleach then 70% Ethanol clean->decon verify 5. Verify Cleanliness (UV Light Inspection if applicable) decon->verify disposal 6. Label as Hazardous Waste (Send to Incineration) verify->disposal

Figure 1: Immediate response logic for Calcifediol spills. Note the emphasis on preventing dust generation for solids.

Waste Stream Decision Logic

Use this logic gate to determine the correct disposal path for various lab materials contaminated with Calcifediol.

WasteLogic input Contaminated Item check_type Analyze Type input->check_type bulk Bulk Chemical (Expired/Unused) check_type->bulk trace Trace Residue (Empty Vials/Pipettes) check_type->trace stock Stock Solutions (High Conc.) check_type->stock solid_waste Solid Hazardous Waste (Bin A) bulk->solid_waste Solid rcra_empty Is it 'RCRA Empty'? (<3% by weight remaining) trace->rcra_empty liquid_waste Liquid Hazardous Waste (Bin B) stock->liquid_waste rcra_empty->solid_waste No (Visible Residue) glass_waste Glass Disposal (Triple Rinsed) rcra_empty->glass_waste Yes (Triple Rinsed)

Figure 2: Classification workflow for segregating bulk waste from trace residues.[1] Note: When in doubt, default to Hazardous Waste (Bin A/B).[1]

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5280352, Calcifediol. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. 40 CFR Part 266 Subpart P. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Calcifediol.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link][1]

Sources

Personal protective equipment for handling Calcifediol monohydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary (Read First)

Calcifediol Monohydrate (25-hydroxyvitamin D3 monohydrate) is not a standard laboratory reagent. It is a High Potency Active Pharmaceutical Ingredient (HPAPI) . Unlike standard Vitamin D3, this metabolite bypasses the liver's hydroxylation feedback loop, creating a direct risk of acute hypercalcemia and renal failure if absorbed.

Critical Hazard Classifications (GHS/CLP):

  • H300/H310/H330: Fatal if swallowed, in contact with skin, or if inhaled.[1][2][3][4]

  • H372: Causes damage to organs (kidney, bone) through prolonged or repeated exposure.[5]

  • H361: Suspected of damaging fertility or the unborn child.[3]

Immediate Action Required: If you do not have access to a Class II Biological Safety Cabinet (BSC) or a Powder Containment Isolator , do not open the vial. Standard fume hoods are often insufficient for H330 powders due to turbulence and lower protection factors.

Technical Risk Assessment

The "Monohydrate" Factor

The monohydrate form (


) offers greater stability than the anhydrous form, but it introduces specific handling challenges:
  • Electrostatic Potential: Crystalline monohydrates often accumulate static charge during dispensing, causing "powder fly"—invisible micro-aerosols that adhere to gloves and cuffs.

  • Lipophilicity: The molecule is highly lipophilic. Once it breaches the skin barrier, it deposits in adipose tissue, creating a reservoir for prolonged toxicity. Latex gloves provide insufficient permeation resistance.

Occupational Exposure Band (OEB)

While specific OELs vary by internal corporate standards, this compound is functionally categorized as OEB 4 (Occupational Exposure Band 4) or OEB 5 depending on the quantity.

  • Target Containment Limit: < 1.0

    
     (8-hour TWA).
    
  • Control Strategy: Containment at source (Isolator/BSC) is primary; PPE is the secondary fail-safe.

PPE & Containment Matrix

Do not rely on a "one size fits all" approach. Select PPE based on the energy imparted to the substance.

OperationEnergy LevelPrimary Engineering ControlRespiratory ProtectionDermal Protection
Storage/Transport (Sealed Vials)LowN/ASurgical Mask (Min)Single Nitrile Gloves (4 mil)
Weighing/Dispensing (< 100 mg)MediumClass II Type A2 BSCN95 or P100 RespiratorDouble Nitrile Gloves (tested to ASTM D6978) + Tyvek Sleeves
Bulk Handling (> 100 mg) or Solution Prep HighPowder Isolator (Glovebox)PAPR (Powered Air Purifying Respirator)Double Nitrile + Tyvek Coverall (taped seams)
Spill Cleanup (Powder)CriticalPortable HEPA VacuumFull-face P100 or SCBATychem Suit (Impervious) + Double Gloves

Operational Protocol: The "Self-Validating" Workflow

This protocol uses a Zone-Based Logic to prevent cross-contamination. The "Self-Validating" aspect means you cannot proceed to the next step without physically verifying the previous barrier.

Phase 1: Gowning (The "Clean" Zone)
  • Remove all personal jewelry and outer street clothing.

  • Don Shoe Covers: Step over the "clean line" immediately after donning.

  • Don Tyvek Lab Coat/Coverall: Ensure cuffs are elasticized or knit.

  • Don Inner Gloves: Brightly colored nitrile (e.g., orange/blue) serves as an indicator. Tape the glove cuff over the lab coat sleeve.

  • Don Outer Gloves: Standard color (e.g., purple/white). If the inner color becomes visible during work, the outer barrier is compromised.

Phase 2: Handling (The "Hot" Zone)
  • Static Neutralization: Use an ionizing bar or anti-static gun inside the BSC before opening the vial. This prevents the "monohydrate fly" effect.

  • Solvent Trap: If dissolving, add solvent to the powder slowly. Do not dump powder into solvent, which creates a displacement aerosol plume.

  • Wet Wiping: Keep a solvent-dampened lint-free wipe (ethanol/methanol) in the BSC. Wipe the exterior of the vial before removing it from the BSC.

Phase 3: De-Gowning (The Critical Exit)

Most exposures occur here.

  • Outer Glove Removal: Remove inside the BSC/Isolator. Treat them as hazardous waste immediately.

  • Sanitize Inner Gloves: Apply alcohol sanitizer to inner gloves before touching gown zippers.

  • Doff Gown: Roll the gown outward (dirty side in) to trap any potential dust.

  • Wash: Wash hands with soap and cool water (hot water opens pores, increasing absorption risk).

Visualized Workflows (Graphviz)

Diagram 1: Hierarchy of Controls Decision Logic

Caption: Logic flow for determining necessary containment based on handling state.

PPE_Decision_Logic Start Start: Handling this compound State_Check Is the substance in Solution or Powder? Start->State_Check Powder_Path Powder Form State_Check->Powder_Path Powder (Inhalation Hazard) Solution_Path Solution Form State_Check->Solution_Path Liquid (Absorption Hazard) Qty_Check Quantity > 100mg? Powder_Path->Qty_Check Med_Risk HIGH RISK Req: Class II BSC + N95 + Double Glove Solution_Path->Med_Risk Concentrated (>1mM) Low_Risk MODERATE RISK Req: Fume Hood + Lab Coat + Single Glove Solution_Path->Low_Risk Dilute High_Risk CRITICAL RISK Req: Isolator + PAPR + Double Glove Qty_Check->High_Risk Yes Qty_Check->Med_Risk No

Diagram 2: The "Self-Validating" Handling Workflow

Caption: Step-by-step operational loop ensuring barrier integrity at every stage.

Gowning_Workflow Entry Entry: Clean Side Inner_Glove 1. Don Inner Glove (Indicator Color) Entry->Inner_Glove Tape_Seal 2. Tape Inner Glove to Sleeve Inner_Glove->Tape_Seal Outer_Glove 3. Don Outer Glove (Barrier Layer) Tape_Seal->Outer_Glove Work EXECUTE WORK (In BSC/Isolator) Outer_Glove->Work Check Integrity Check: Is Inner Color Visible? Work->Check Check->Work Yes (STOP & Replace) Doff_Outer 4. Remove Outer Glove (Inside BSC) Check->Doff_Outer No (Safe) Wash 5. Wash Hands (Cool Water) Doff_Outer->Wash

Decontamination & Waste Management

Chemical Deactivation: Standard 70% Ethanol is NOT a decontaminant; it only spreads the lipophilic powder.

  • Primary Clean: Use a surfactant-based cleaner (e.g., 5% SDS or Contrad® 70) to lift the lipophilic powder.

  • Oxidation (Optional but Recommended): Follow with a 10% Sodium Hypochlorite (Bleach) solution to degrade the organic structure, though Vitamin D analogs are robust.

  • Rinse: Final rinse with water to remove surfactant residue.

Disposal:

  • Classification: Hazardous Pharmaceutical Waste.

  • Method: High-temperature incineration (

    
    ).
    
  • Packaging: Double-bagged in polyethylene, sealed with "Swan Neck" method, and placed in a rigid container labeled "HIGH POTENCY TOXIC."

Emergency Response

In Case of Inhalation (Powder Release):

  • Evacuate: Leave the room immediately. Do not attempt to clean up without SCBA/PAPR.

  • Alert: Activate lab emergency protocols.

  • Medical: Seek immediate medical attention. Monitor serum calcium and renal function.

In Case of Skin Contact:

  • Drench: Wash with soap and copious amounts of cool water for 15 minutes.

  • Do Not Scrub: Scrubbing abrades the skin and accelerates absorption of the lipophilic compound.

References

  • PubChem. (n.d.). This compound | C27H46O3.[4][6] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Calcifediol.[1][2][3][4][5][6][7] Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Drugs: Controlling Occupational Exposure to Hazardous Drugs. Retrieved October 26, 2023, from [Link]

Sources

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